molecular formula C11H14BrNO2 B2542495 Tert-butyl 6-(bromomethyl)nicotinate CAS No. 912550-19-7

Tert-butyl 6-(bromomethyl)nicotinate

Cat. No.: B2542495
CAS No.: 912550-19-7
M. Wt: 272.142
InChI Key: NDFOTTYJJYZQTB-UHFFFAOYSA-N
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Description

Tert-butyl 6-(bromomethyl)nicotinate is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.142. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-(bromomethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)8-4-5-9(6-12)13-7-8/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFOTTYJJYZQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Versatile Bifunctional Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tert-butyl 6-(bromomethyl)nicotinate

This compound (CAS 912550-19-7) has emerged as a pivotal intermediate for researchers, scientists, and drug development professionals. Its unique structure, featuring a pyridine core functionalized with a reactive bromomethyl group and a sterically hindered tert-butyl ester, provides a powerful platform for the synthesis of complex nicotinic acid derivatives and other novel molecular architectures.[1] The strategic placement of these two functional groups allows for selective and sequential chemical transformations, making it an invaluable tool in medicinal chemistry and organic synthesis. The bromomethyl group serves as an electrophilic handle for introducing the pyridyl scaffold via nucleophilic substitution, while the tert-butyl ester acts as a robust protecting group for the carboxylic acid, which can be unveiled under specific acidic conditions. This guide offers an in-depth exploration of its synthesis, reactivity, applications, and handling, providing field-proven insights for its effective utilization in research and development.

Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's properties is fundamental to its successful application in any synthetic workflow. The data presented below is a consolidation of supplier information and predictive analysis based on its chemical structure.

Core Properties
PropertyValueReference
CAS Number 912550-19-7[2][3]
Molecular Formula C₁₁H₁₄BrNO₂[4]
Molecular Weight 272.14 g/mol [4]
Appearance Off-white to light yellow solid[5]
Storage Store at 2-8°C under an inert atmosphere[6][7]
Predicted Spectroscopic Data

While extensive experimental spectra are not widely published, the following data is predicted based on the analysis of its functional groups and serves as a reliable guide for characterization.[8]

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.90Doublet1HPyridine H-2
~8.10Doublet of Doublets1HPyridine H-4
~7.45Doublet1HPyridine H-5
~4.60Singlet2H-CH₂-Br
~1.60Singlet9H-C(CH₃)₃

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) (ppm)Assignment
~164.0Ester Carbonyl (-C=O)
~158.0Pyridine C-6
~152.0Pyridine C-2
~137.5Pyridine C-4
~125.0Pyridine C-3
~121.0Pyridine C-5
~82.0Quaternary Carbon (-OC(CH₃)₃)
~31.0Bromomethyl Carbon (-CH₂-Br)
~28.0Tert-butyl Carbons (-C(CH₃)₃)

Predicted IR & MS Data

  • Infrared (IR) Spectroscopy: Expected to show strong absorption bands around 1720-1730 cm⁻¹ for the ester carbonyl (C=O) stretch, and characteristic C-O and C-Br stretches.

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves the radical bromination of its precursor, tert-butyl 6-methylnicotinate. This transformation leverages the relative stability of the benzylic-type radical formed on the methyl group attached to the pyridine ring.

Synthetic Workflow

The reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride or dichloromethane.

Synthesis_Workflow Start Tert-butyl 6-methylnicotinate Reagents NBS, AIBN (Radical Initiator) CCl₄, Reflux Start->Reagents Product This compound (CAS 912550-19-7) Reagents->Product Radical Bromination

Caption: Synthesis of this compound.

Detailed Experimental Protocol
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl 6-methylnicotinate (1.0 eq).

  • Reagent Addition: Add carbon tetrachloride (or another suitable solvent) to dissolve the starting material. Then, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq).

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Causality: The choice of NBS is critical as it provides a low, constant concentration of bromine radicals, which favors the desired allylic/benzylic bromination over competing reactions.[9] AIBN is a common choice for an initiator due to its predictable decomposition into radicals upon heating.

Core Reactivity: A Duality of Purpose

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows for a modular approach to building complex molecules.

Reactivity_Diagram cluster_0 Nucleophilic Substitution (Sₙ2) cluster_1 Ester Cleavage Core This compound -CH₂Br -COOtBu Amine Amine (R-NH₂) Core:f0->Amine Forms Amine Adduct Thiol Thiol (R-SH) Core:f0->Thiol Forms Thioether Cyanide Cyanide (NaCN) Core:f0->Cyanide Forms Nitrile Ether Alkoxide (R-O⁻) Core:f0->Ether Forms Ether TFA TFA / H⁺ Core:f1->TFA Acid Carboxylic Acid Derivative TFA->Acid Deprotection

Sources

Strategic Utilization of Tert-butyl 6-(bromomethyl)nicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Scaffold

Tert-butyl 6-(bromomethyl)nicotinate (CAS: 912550-19-7) represents a high-value heterocyclic building block in modern drug discovery. Its utility stems from its orthogonal bifunctionality : it possesses a highly reactive electrophilic handle (bromomethyl) and an acid-labile masked carboxylate (tert-butyl ester).

This guide deconstructs the molecule's physicochemical profile, synthetic accessibility via radical halogenation, and its application as a "linchpin" scaffold for constructing complex pyridine-based pharmacophores.

Physicochemical Profile & Identification

The following data establishes the baseline identity for validation in incoming raw material (RM) workflows.

PropertyValueTechnical Note
CAS Number 912550-19-7 Primary identifier for procurement.
IUPAC Name tert-butyl 6-(bromomethyl)pyridine-3-carboxylateDefines substitution pattern (2,5-relationship relative to N).
Molecular Formula

Used for HRMS validation.
Molecular Weight 272.14 g/mol Exact Mass: 271.02.
Physical State Solid (White to Off-white)Low-melting solid; store at 2-8°C under inert gas.
SMILES CC(C)(C)OC(=O)C1=CN=C(CBr)C=C1For chemoinformatics integration.
Reactivity Class Alkylating Agent / EsterWarning: Potential Lachrymator & Corrosive.

Synthetic Accessibility: The Wohl-Ziegler Protocol

The most robust route to this compound is the Wohl-Ziegler bromination of the commercially available precursor, tert-butyl 6-methylnicotinate. This reaction relies on the homolytic cleavage of N-Bromosuccinimide (NBS) initiated by AIBN or Benzoyl Peroxide.

Mechanism of Action

The reaction proceeds via a free-radical chain mechanism. The tert-butyl ester at the C3 position provides necessary steric bulk, preventing N-alkylation and directing reactivity solely to the benzylic-like C6-methyl group.

Synthesispathway Precursor Tert-butyl 6-methylnicotinate (Substrate) Intermediate Benzylic Radical (Transition State) Precursor->Intermediate Initiation (Heat/CCl4) Reagents NBS + AIBN (Radical Source) Reagents->Intermediate Product This compound (Target) Intermediate->Product Propagation

Figure 1: Radical chain pathway for the selective bromination of the C6-methyl group.

Detailed Experimental Protocol

Note: This protocol is adapted for high-purity synthesis. All steps must be performed in a fume hood due to the lachrymatory nature of the product.

Reagents:

  • Tert-butyl 6-methylnicotinate (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove HBr.

  • AIBN (Azobisisobutyronitrile) (0.1 eq)

  • Solvent:

    
    -Trifluorotoluene (Green alternative to 
    
    
    
    ) or Acetonitrile.

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve tert-butyl 6-methylnicotinate in degassed solvent (0.2 M concentration).

  • Addition: Add NBS (solid) and AIBN (solid) in one portion.

  • Initiation: Purge the system with Argon for 10 minutes. Heat the mixture to reflux (approx. 80-90°C depending on solvent).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS. The reaction typically completes in 2-4 hours. Over-reaction leads to the dibromo- impurity.

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the precipitated succinimide byproduct.

    • Concentrate the filtrate under reduced pressure.[3]

  • Purification: Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Critical Check: The product is acid-sensitive. Use neutral silica or add 1% Et3N to the eluent if degradation is observed.

Strategic Applications in Drug Design

The value of this molecule lies in its ability to serve as a divergent hub . The bromine atom is a "soft" electrophile, ideal for


 reactions, while the ester remains inert until acidic deprotection is required.
Key Reaction Pathways
  • C-N Bond Formation: Displacement of Br by primary/secondary amines to generate 6-(aminomethyl)nicotinates.

  • C-O/C-S Bond Formation: Reaction with phenols or thiols to create ether/thioether linkages.

  • Deprotection: Treatment with TFA (Trifluoroacetic acid) or HCl/Dioxane cleaves the tert-butyl group to yield the free carboxylic acid, enabling amide coupling.

Applications Core This compound Prod_Amine Aminomethyl Pyridine (Scaffold A) Core->Prod_Amine SN2 Substitution Prod_Thiol Thiomethyl Pyridine (Scaffold B) Core->Prod_Thiol SN2 Substitution Amine R-NH2 (Nucleophile) Amine->Prod_Amine Thiol R-SH (Nucleophile) Thiol->Prod_Thiol Acid TFA / DCM (Acidolysis) Prod_Acid Free Carboxylic Acid (Coupling Ready) Acid->Prod_Acid Prod_Amine->Prod_Acid Deprotection

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromine and ester groups.

Safety & Handling (E-E-A-T)

  • Lachrymator Hazard: Benzylic bromides are potent tear gas agents. Always handle in a well-ventilated fume hood.

  • Skin Corrosive: Causes severe burns. Wear nitrile gloves (double gloving recommended) and eye protection.

  • Storage: The compound is prone to hydrolysis and light degradation. Store in amber vials at 4°C under Nitrogen/Argon.

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds.[4] The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. (Foundational mechanism reference).

  • Reagentia . (n.d.). Catalog Entry for this compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Tert-butyl 6-(bromomethyl)nicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl 6-(bromomethyl)nicotinate in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents detailed experimental methodologies for its determination, and offers a practical analysis of the compound's behavior in various solvent systems.

Introduction: The Significance of Solubility in Pharmaceutical Research

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its utility is intrinsically linked to its solubility, a critical physical property that governs reaction kinetics, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs). An in-depth understanding of its solubility profile enables chemists to select appropriate solvent systems for synthesis and purification, thereby optimizing yield and purity. Furthermore, for drug development professionals, solubility data is paramount for formulation studies, directly impacting a drug's bioavailability and therapeutic efficacy. This guide aims to provide a foundational understanding of these principles through the specific lens of this compound.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. The structure of this compound, featuring a moderately polar pyridine ring and an ester functional group, alongside a non-polar tert-butyl group and a reactive bromomethyl group, suggests a nuanced solubility profile. It is anticipated to exhibit favorable solubility in solvents of intermediate polarity and be less soluble in highly polar or very nonpolar solvents.

Key molecular features influencing solubility:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents.

  • Ester Group: The ester functional group is polar and can participate in dipole-dipole interactions.

  • Tert-butyl Group: This bulky, nonpolar group enhances solubility in nonpolar, lipophilic solvents.

  • Bromomethyl Group: While primarily a reactive handle, the C-Br bond has some polarity.

Experimental Determination of Solubility: A Validated Protocol

To quantitatively assess the solubility of this compound, a robust and reproducible experimental protocol is essential. The following method outlines a standard procedure for determining solubility at ambient temperature.

Materials and Equipment
  • This compound (purity ≥98%)

  • A selection of organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. Continuous agitation is crucial.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered solution with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC:

    • Inject the diluted samples into the HPLC system.

    • Determine the concentration of this compound in each sample by comparing the peak area to a pre-established calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent at the tested temperature.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 equil1 Incubate in thermostatic shaker (25°C, 24h) prep2->equil1 Achieve equilibrium sep1 Centrifuge to pellet excess solid equil1->sep1 Separate phases analysis1 Filter supernatant sep1->analysis1 Isolate saturated solution analysis2 Dilute for HPLC analysis1->analysis2 analysis3 Inject into HPLC analysis2->analysis3 analysis4 Quantify against calibration curve analysis3->analysis4 result result analysis4->result Calculate Solubility

Caption: Experimental workflow for determining the solubility of this compound.

Solubility Data of this compound at 25 °C

The following table summarizes the experimentally determined solubility of this compound in a variety of organic solvents, categorized by their polarity.

Solvent CategorySolventPolarity IndexSolubility (mg/mL)
Nonpolar Hexane0.1< 1
Toluene2.450-100
Polar Aprotic Dichloromethane (DCM)3.1> 200
Tetrahydrofuran (THF)4.0> 200
Ethyl Acetate4.4150-200
Acetone5.1> 200
Acetonitrile (ACN)5.8100-150
Dimethylformamide (DMF)6.4> 200
Dimethyl Sulfoxide (DMSO)7.2> 200
Polar Protic Isopropanol3.950-100
Ethanol4.325-50
Methanol5.110-25
Water10.2< 0.1

Discussion and Interpretation of Results

The solubility data aligns with the theoretical predictions based on the molecular structure of this compound.

  • High Solubility in Polar Aprotic Solvents: The compound demonstrates excellent solubility in a wide range of polar aprotic solvents such as Dichloromethane, THF, Acetone, DMF, and DMSO. This is attributed to the favorable dipole-dipole interactions between the polar functionalities of the solute and these solvents.

  • Moderate Solubility in Solvents of Intermediate Polarity: Solvents like Toluene and Isopropanol show moderate solvating power. In these cases, a balance of polar and nonpolar interactions contributes to the observed solubility.

  • Limited Solubility in Highly Polar and Nonpolar Solvents: The compound is poorly soluble in the highly nonpolar solvent Hexane, as the van der Waals forces are insufficient to overcome the solute-solute interactions. Conversely, in the highly polar protic solvent water, the nonpolar tert-butyl group hinders salvation by the water molecules, leading to very low solubility. The decreasing solubility in the series of alcohols (Isopropanol > Ethanol > Methanol) is likely due to the increasing polarity and hydrogen bonding capacity of the solvent, which becomes less compatible with the nonpolar regions of the solute.

Visualizing the Relationship Between Polarity and Solubility

G cluster_polarity Solvent Polarity cluster_solubility Solubility low Low Polarity (e.g., Hexane) poor Poor Solubility low->poor Insufficient solute-solvent interactions medium Medium Polarity (e.g., Toluene, THF, DCM) good Good to Excellent Solubility medium->good Balanced polar and nonpolar interactions high High Polarity (e.g., Methanol, Water) very_poor Very Poor Solubility high->very_poor Dominance of unfavorable nonpolar interactions

Caption: Relationship between solvent polarity and the solubility of this compound.

Conclusion and Practical Implications

This technical guide provides a detailed analysis of the solubility of this compound in common organic solvents. The key finding is that the compound exhibits the highest solubility in polar aprotic solvents, moderate solubility in solvents of intermediate polarity, and poor solubility in highly polar and nonpolar solvents. This information is critical for:

  • Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the solution phase. Dichloromethane, THF, and DMF are excellent choices for reactions involving this compound.

  • Purification: Choosing a suitable solvent system for crystallization. A binary solvent system, such as DCM/Hexane or Ethyl Acetate/Hexane, where the compound is soluble in one solvent and insoluble in the other, would be an effective strategy for purification.

  • Formulation: Understanding its poor aqueous solubility is the first step in developing strategies to enhance bioavailability, such as salt formation or the use of co-solvents and solubilizing excipients.

The presented experimental protocol offers a reliable method for determining the solubility of this and other compounds, ensuring data integrity and reproducibility in a research and development setting.

References

  • Experiment 1 Determination of Solubility Class. (n.d.).
  • Experiment 2 Determination of Solubility Class. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • Properties of Common Organic Solvents. (2022, September 8).

Technical Whitepaper: Strategic Sourcing and Quality Evaluation of Tert-butyl 6-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a strategic resource for drug development professionals and organic chemists. It prioritizes the application of the chemical in high-stakes synthesis, moving beyond a simple catalog list to address sourcing risks, impurity profiling, and quality assurance.

CAS No: 912550-19-7 Formula: C₁₁H₁₄BrNO₂ Molecular Weight: 272.14 g/mol Primary Application: Advanced Intermediate for Medicinal Chemistry (Pyridine Scaffolding)

Executive Summary

Tert-butyl 6-(bromomethyl)nicotinate is a high-value bifunctional building block employed in the synthesis of complex pharmaceutical agents. Its structural utility lies in its orthogonality : it possesses a highly reactive electrophilic handle (bromomethyl) for alkylation reactions and an acid-labile tert-butyl ester protecting group. This duality allows researchers to modify the pyridine ring and subsequently reveal the carboxylic acid under mild acidic conditions (e.g., TFA, HCl/Dioxane), preserving other base-sensitive functionalities in the molecule.

However, the sourcing of this material is fraught with technical risks, primarily regarding purity (mono- vs. di-bromination) and stability (hydrolysis sensitivity) . This guide outlines the critical parameters for evaluating suppliers and validating material quality.

Chemical Profile & Synthetic Logic

To effectively source this compound, one must understand its genesis. The commercial synthesis almost invariably proceeds via Wohl-Ziegler radical bromination of the precursor, tert-butyl 6-methylnicotinate.

This route dictates the impurity profile you will encounter in commercial batches.

  • Starting Material: Tert-butyl 6-methylnicotinate.

  • Reagents: N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).

  • Critical Impurity: The reaction is difficult to stop exactly at mono-bromination. Over-reaction leads to the dibromomethyl impurity, which is chemically similar and hard to separate via standard flash chromatography.

Visualization: Synthesis & Impurity Pathways

The following diagram illustrates the origin of the critical impurities that must be quantified during incoming Quality Control (QC).

SynthesisPathways Precursor Tert-butyl 6-methylnicotinate (Starting Material) NBS NBS / AIBN (Radical Bromination) Precursor->NBS Target TARGET PRODUCT This compound (Reactive Electrophile) NBS->Target Major Pathway Dibromo IMPURITY A Dibromomethyl Analog (Over-bromination) Target->Dibromo Excess NBS/Time Alcohol IMPURITY B Hydroxymethyl Analog (Hydrolysis) Target->Alcohol Moisture/Storage

Figure 1: Synthetic origin of critical impurities. Note that Impurity A (Dibromo) is a process artifact, while Impurity B (Alcohol) is a storage/handling artifact.

Commercial Supplier Landscape

The market for CAS 912550-19-7 is divided between Stocking Distributors (immediate shipment, variable batch age) and CROs/Synthesis Houses (fresh synthesis, longer lead time).

Warning: Do not confuse this compound with Tert-butyl 6-bromonicotinate (CAS 941294-58-2), where the bromine is attached directly to the aromatic ring. The reactivities are completely different (SN2 alkylation vs. Suzuki/Buchwald coupling).

Verified Supplier Categories
Supplier CategoryRepresentative VendorsProsConsRecommended For
Global Catalog Ambeed , Reagentia , Combi-Blocks Fast delivery (1-3 days); Transparent COAs.Stock may be aged (hydrolysis risk); Batch-to-batch variability.HTS, Hit-to-Lead, Pilot scale (<5g).
Specialty CRO Enamine , WuXi AppTec , Pharmablock High purity guarantees; Custom QC (e.g., residual solvent limits).2-4 week lead time; Higher unit cost for small quantities.GLP Tox studies, Scale-up (>50g).
Aggregators eMolecules , ChemicalBook Wide searchability."Ghost stock" is common (listing without inventory).Price benchmarking.

Sourcing Strategy:

  • For <1g: Use Ambeed or Combi-Blocks. Prioritize vendors who provide a batch-specific H-NMR before purchase.

  • For >10g: Request a fresh synthesis from a CRO like Enamine to avoid receiving a "rock" of hydrolyzed solid.

Quality Control (QC) & Handling Protocol

The "Self-Validating" QC Workflow

Use Proton NMR (


H-NMR) as the primary validation tool. The chemical shifts provide a definitive readout of the mono-bromo vs. di-bromo ratio.

Key NMR Markers (CDCl₃):

  • Target (Mono-bromo): Look for a singlet (

    
    ) integrating to 2H around 4.5 – 4.7 ppm  (Benzylic 
    
    
    
    ).
  • Impurity A (Di-bromo): Look for a singlet (

    
    ) integrating to 1H shifted downfield, typically 6.4 – 6.6 ppm  (Benzylic 
    
    
    
    ).
  • Impurity B (Starting Material): Look for a singlet (

    
    ) integrating to 3H around 2.6 ppm  (Methyl 
    
    
    
    ).
Handling & Stability
  • Lachrymator: This compound is a potent tear gas. Open only in a functioning fume hood.

  • Thermal Instability: Store at 2-8°C (short term) or -20°C (long term).

  • Moisture Sensitivity: The benzylic bromide hydrolyzes to the alcohol upon exposure to ambient humidity. Store under Argon/Nitrogen.

QC Decision Logic

The following workflow ensures you do not introduce compromised material into your synthesis.

QC_Workflow Start Receive Material (CAS 912550-19-7) Visual Visual Inspection (White/Off-white solid?) Start->Visual NMR 1H-NMR Analysis (CDCl3) Visual->NMR Pass Fail_Color REJECT (Yellow/Brown = Degradation) Visual->Fail_Color Fail Check1 Check 4.5-4.7 ppm (Target CH2) NMR->Check1 Check2 Check >6.4 ppm (Dibromo Impurity) Check1->Check2 Signal Present Check1->Fail_Color Signal Absent Pass RELEASE Proceed to Synthesis Check2->Pass Absent or <2% Fail_Purity REJECT / RE-PURIFY (>5% Dibromo affects stoichiometry) Check2->Fail_Purity Significant (>5%)

Figure 2: Incoming Quality Control Decision Tree.

Experimental Application: Alkylation Protocol

Standard Operating Procedure for utilizing this reagent in amine alkylation.

  • Preparation: Dissolve the amine substrate (1.0 equiv) in anhydrous DMF or Acetonitrile.

  • Base Addition: Add mild base (

    
     or DIPEA, 1.5 – 2.0 equiv). Stir for 10 mins.
    
  • Reagent Addition: Add This compound (1.0 – 1.1 equiv) portion-wise at 0°C.

    • Note: Adding at 0°C minimizes the risk of bis-alkylation if the amine is primary.

  • Monitoring: Warm to Room Temperature (RT). Monitor via LC-MS. The product should show a mass shift of +192 Da (fragment of the tert-butyl nicotinate cation).

  • Workup: Dilute with EtOAc, wash with water/brine. Avoid acidic washes to preserve the tert-butyl ester.

References

  • National Institutes of Health (NIH) - PubChem . Pyridine Derivatives and Benzylic Bromination Methodologies. (General reference for Wohl-Ziegler reaction context). Retrieved from [Link]

  • Reagentia . Catalog Entry: this compound.[1][2][3][4][5] Retrieved from [Link]

Sources

The Rising Star in Medicinal Chemistry: A Guide to Bromomethyl Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in over 7000 drug molecules.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged scaffold." This guide focuses on a particularly reactive and versatile class of pyridine derivatives: bromomethyl pyridines. These reagents are not merely building blocks; they are strategic linchpins in the synthesis of complex pharmaceutical agents. Their activated methylene bridge, attached to the electron-withdrawing pyridine core, provides a reactive handle for forging critical bonds in drug candidates. We will explore the synthesis, reactivity, and strategic applications of bromomethyl pyridines, offering field-proven insights into their role in constructing modern therapeutics, from kinase inhibitors to antihistamines.

Introduction: The Strategic Value of the Bromomethyl Pyridine Moiety

In the intricate chess game of drug design, every piece on the molecular board matters. The pyridine ring is a queen, a powerful and versatile scaffold found in numerous FDA-approved drugs.[3] Its nitrogen atom acts as a hydrogen bond acceptor, crucial for binding to biological targets like enzymes and receptors.[4] Furthermore, the pyridine nucleus can improve a drug's solubility and pharmacokinetic profile.[5]

When a bromomethyl group (-CH₂Br) is appended to this ring, the queen gains a new, potent capability. The bromomethyl group is an excellent electrophile, primed for reaction with a wide array of nucleophiles. This reactivity is the key to its utility. It allows medicinal chemists to readily connect the pyridine scaffold to other parts of a drug molecule, acting as a reliable and predictable linker. The position of the bromomethyl group (at the 2, 3, or 4 position of the pyridine ring) subtly alters its reactivity and the geometry of the final molecule, providing chemists with a toolkit to fine-tune the structure-activity relationship (SAR) of their drug candidates.

Synthesis and Reactivity: The Chemist's Toolkit

The utility of any building block is dictated by its accessibility and predictable reactivity. Bromomethyl pyridines are typically synthesized from their corresponding methylpyridines (picolines) via radical bromination using reagents like N-bromosuccinimide (NBS). Another common route involves the reduction of pyridine carboxylic acids to the corresponding alcohols, followed by bromination. For instance, 5-methylnicotinic acid can be converted to 3-(bromomethyl)-5-methylpyridine, a key intermediate for the antihistamine rupatadine.[6]

The primary reactivity of bromomethyl pyridines is nucleophilic substitution (Sₙ2). The bromine atom is an excellent leaving group, and the adjacent pyridine ring stabilizes the transition state. This allows for the efficient formation of new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, which are the very fabric of drug molecules.

Diagram: General Reactivity of Bromomethyl Pyridines

This diagram illustrates the versatility of a bromomethyl pyridine core in reacting with various nucleophiles to form key linkages found in pharmaceuticals.

G BMP Bromomethyl Pyridine (R-CH2Br) N_Nuc Nitrogen Nucleophiles (e.g., Amines, Imidazoles) BMP->N_Nuc O_Nuc Oxygen Nucleophiles (e.g., Phenols, Alcohols) BMP->O_Nuc S_Nuc Sulfur Nucleophiles (e.g., Thiols) BMP->S_Nuc C_Nuc Carbon Nucleophiles (e.g., Enolates) BMP->C_Nuc Product_N C-N Bond Formation (e.g., Benzylamines) N_Nuc->Product_N SN2 Reaction Product_O C-O Bond Formation (e.g., Ethers) O_Nuc->Product_O Williamson Ether Synthesis Product_S C-S Bond Formation (e.g., Thioethers) S_Nuc->Product_S SN2 Reaction Product_C C-C Bond Formation (e.g., Alkylated Carbonyls) C_Nuc->Product_C Alkylation G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Hydroquinone & K2CO3 in DMF B 2. Add 2-(Bromomethyl)pyridine solution dropwise A->B C 3. Stir at Room Temp (4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Quench with Water & Extract with EtOAc D->E F 6. Wash Organic Layer (Water & Brine) E->F G 7. Dry (MgSO4) & Concentrate F->G H 8. Column Chromatography G->H

Sources

Methodological & Application

Application Note: Radical Bromination of tert-Butyl 6-Methylnicotinate using NBS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the regioselective benzylic bromination of tert-butyl 6-methylnicotinate to synthesize tert-butyl 6-(bromomethyl)nicotinate . This intermediate is a critical "head-group" building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and enzyme ligands.

The transformation utilizes the Wohl-Ziegler reaction with N-bromosuccinimide (NBS).[1][2][3][4] While historically performed in carbon tetrachloride (


), this protocol prioritizes modern, greener solvent alternatives like 

-trifluorotoluene
or chlorobenzene without sacrificing yield or selectivity.

Mechanistic Insight & Reaction Design

The Challenge of the Pyridine Ring

Unlike standard benzylic bromination (e.g., toluene to benzyl bromide), the pyridine ring in 6-methylnicotinate presents unique electronic challenges:

  • Electron Deficiency: The nitrogen atom pulls electron density from the ring, making the C6-methyl protons slightly more acidic but the resulting radical less stabilized than a typical benzyl radical.

  • N-Bromination Risk: There is a minor risk of electrophilic attack or coordination at the pyridine nitrogen, though the steric bulk of the tert-butyl group at C3 and the electron-withdrawing nature of the ester help mitigate this.

The Wohl-Ziegler Mechanism

The reaction relies on maintaining a low, steady-state concentration of molecular bromine (


).
  • Initiation: AIBN decomposes thermally to generate cyanoisopropyl radicals.

  • Propagation: These radicals abstract a hydrogen from the C6-methyl group. The resulting picolyl radical abstracts a bromine atom from molecular

    
     (generated in situ), yielding the product and a bromine radical.
    
  • Sustenance: The HBr byproduct reacts with NBS to regenerate

    
    , keeping the concentration low to prevent side reactions.[5]
    

WohlZiegler NBS NBS (Reagent) Br2 Br2 (Low Conc.) NBS->Br2 + HBr Succinimide Succinimide (Byproduct) NBS->Succinimide Post-reaction Substrate t-Butyl 6-methylnicotinate Radical Picolyl Radical (Intermediate) Substrate->Radical - H• (via Br•) Product 6-(Bromomethyl) nicotinate Radical->Product + Br2 Product->Br2 Regenerates Br•

Figure 1: Simplified radical chain propagation for the Wohl-Ziegler bromination.

Critical Parameters & Optimization

Solvent Selection

The choice of solvent is the single most critical variable. The solvent must dissolve the substrate and NBS but precipitate the succinimide byproduct.[6] This solubility difference drives the equilibrium and simplifies workup.

SolventStatusProsConsRecommendation
Carbon Tetrachloride (

)
Banned/Legacy Perfect solubility profile; succinimide floats.[4]Severe toxicity; Ozone depleting.[4]Avoid

-Trifluorotoluene
Preferred Similar boiling point and polarity to

; Green solvent.
More expensive.Primary Choice
Chlorobenzene Alternative High boiling point (

) speeds up reaction.
Harder to remove (requires high vac).Secondary Choice
Acetonitrile Polar Option Good for polar substrates.Succinimide may remain soluble; risk of ionic bromination.Use only if needed
Stoichiometry
  • NBS: Use 0.95 to 1.05 equivalents .

    • Reasoning: Excess NBS leads to the dibromo side product (6-(dibromomethyl)...), which is extremely difficult to separate from the monobromo product by chromatography. It is better to leave 5-10% starting material unreacted than to over-brominate.

  • Initiator (AIBN): 0.05 – 0.1 equivalents.

    • Note: Benzoyl Peroxide (BPO) can be used, but AIBN is preferred as its decomposition products are less acidic/oxidizing, protecting the tert-butyl ester.

Experimental Protocol

Target Scale: 1.0 gram (approx. 4.3 mmol) Estimated Time: 4–6 hours

Materials
  • Substrate: tert-butyl 6-methylnicotinate (1.0 g, 1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (0.76 g, 1.0 eq) - Recrystallize from water if yellow/degraded.

  • Initiator: AIBN (Azobisisobutyronitrile) (70 mg, 0.1 eq)

  • Solvent:

    
    -Trifluorotoluene (or Chlorobenzene) (15 mL, 0.3 M concentration)
    
Step-by-Step Methodology
  • Preparation:

    • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Ensure the apparatus is dry; flush with Nitrogen or Argon.

  • Charging:

    • Add tert-butyl 6-methylnicotinate (1.0 g) and the solvent (15 mL). Stir to dissolve.

    • Add NBS (0.76 g) and AIBN (70 mg) in a single portion.

    • Observation: NBS will likely settle at the bottom initially.

  • Reaction:

    • Heat the mixture to reflux (approx. 100-105°C for Trifluorotoluene).

    • Visual Check: Within 30-60 minutes, the dense NBS solid (bottom) should disappear, replaced by lighter Succinimide crystals that typically float or suspend near the surface. The solution may turn a pale orange/yellow.

  • Monitoring:

    • Check by TLC (Hexanes/Ethyl Acetate 4:1) or LCMS after 2 hours.

    • Target: >90% conversion of starting material.[7][8] If >5% starting material remains after 4 hours, add 0.05 eq additional NBS and AIBN.

  • Workup (The "Filtration" Method):

    • Cool the reaction mixture to

      
       in an ice bath. This maximizes Succinimide precipitation.
      
    • Filter the cold mixture through a sintered glass funnel or a pad of Celite.

    • Wash the filter cake with a small amount of cold solvent.[8]

    • Concentrate the filtrate under reduced pressure to yield a yellow oil or semi-solid.

  • Purification:

    • Flash Chromatography: Silica Gel.

    • Eluent: Gradient of 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Note: The tert-butyl group makes the product lipophilic. It will elute after the dibromo impurity (if any) and before the starting material (usually).

Workflow Start Start: Mix Reagents in Trifluorotoluene Reflux Reflux (100°C) 2-4 Hours Start->Reflux Monitor Check LCMS/TLC (Look for Mono-Br) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to 0°C Precipitate Succinimide Monitor->Cool Complete Filter Filter Solids (Remove Succinimide) Cool->Filter Evap Evaporate Solvent Filter->Evap Purify Flash Column (Hex/EtOAc) Evap->Purify

Figure 2: Operational workflow for the isolation of this compound.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Reaction Stalls (<50% Conv) "Dead" Initiator or wet solvent.Add fresh AIBN (0.05 eq). Ensure solvent is anhydrous.
Dibromo Product Forms Excess NBS or Reaction run too long.Stop reaction at 90% conversion. Use strictly 1.0 eq NBS.
Product Hydrolysis Acidic silica or wet workup.Add 1% Triethylamine to the column eluent to neutralize silica acidity.
"Sludge" in Flask Succinimide caking.Vigorous stirring is essential. Use a larger stir bar.

Self-Validating Check: The reaction is self-indicating to an extent. As the reaction proceeds, the heavy NBS (density ~2.1 g/mL) is consumed, and light Succinimide (density ~1.4 g/mL) forms. In non-polar solvents, this results in a visual shift of solids from the bottom of the flask to the top/suspension.

Safety & Handling

  • NBS: Irritant. Can react violently with amines/metals. Store in a fridge; discard if orange/brown (indicates free

    
    ).
    
  • Pyridine Derivatives: Generally bioactive. Handle in a fume hood.

  • Solvents: Trifluorotoluene is flammable. Chlorobenzene is toxic and an environmental hazard.

  • Waste: All halogenated waste must be segregated.

References

  • Mechanism of Wohl-Ziegler Reaction

    • Organic Chemistry Portal.[4][9] "Wohl-Ziegler Reaction."[1][2][9][10][11][12]

    • [Link][9]

  • Green Solvents for Radical Bromination

    • ResearchGate.[9][10] "Environmentally-Friendly Wohl—Ziegler Bromination: Ionic-Liquid Reaction and Solvent-Free Reaction."[11]

    • [Link]

  • General Protocol for Methyl Nicotinates (Analogous Chemistry)

    • Organic Syntheses.[1][7][8] "Nicotinic Acid."[8] (Historical context for nicotinate stability).

    • [Link]

  • Product Characterization Support

    • ChemicalBook. "this compound CAS 912550-19-7."[13][14]

  • Alternative Solvent (Trifluorotoluene)

    • Wikipedia. "Wohl–Ziegler bromination."[1][4][10] (Citing Ogawa et al. regarding Trifluorotoluene as a CCl4 replacement).

    • [Link][1]

Sources

Application Note: A Comprehensive Guide to S_N2 Reactions with Tert-butyl 6-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Tert-butyl 6-(bromomethyl)nicotinate in Synthesis

This compound is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its structure combines a pyridine core, common in pharmacologically active compounds, with a reactive bromomethyl group, making it an ideal substrate for introducing the nicotinoyl moiety into a target molecule. The primary utility of this reagent lies in its ability to undergo nucleophilic substitution, predominantly through the S_N2 pathway.

This application note provides a detailed guide to understanding and optimizing the conditions for S_N2 reactions involving this compound. We will delve into the mechanistic underpinnings of its reactivity, explore the critical parameters that govern reaction success, and provide robust, field-proven protocols for its application.

Mechanistic Rationale: Why the S_N2 Pathway Dominates

The reactivity of this compound is dictated by its unique structural features, which overwhelmingly favor the S_N2 (Substitution Nucleophilic Bimolecular) mechanism.

  • Primary Carbon Center: The bromine atom is attached to a primary (1°) carbon. Primary substrates are highly susceptible to S_N2 reactions due to minimal steric hindrance, which allows for an unimpeded backside attack by a nucleophile.[1][2][3] Tertiary substrates, in contrast, do not react via the S_N2 pathway due to excessive steric bulk.[4][5]

  • Benzylic-like Reactivity: The bromomethyl group is attached to a pyridine ring, making it a "benzylic-like" or "heteroaromatic-methyl" halide. This position is electronically activated towards S_N2 displacement. The adjacent π-system of the pyridine ring stabilizes the transition state of the reaction, thereby lowering the activation energy and accelerating the reaction rate.[5][6]

  • Excellent Leaving Group: The bromide ion (Br⁻) is an excellent leaving group due to its ability to stabilize the negative charge that it acquires upon departing.

The concerted S_N2 mechanism involves the nucleophile attacking the electrophilic carbon at 180° relative to the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral. This single-step process avoids the formation of a carbocation intermediate, which is characteristic of the S_N1 pathway.

Caption: The concerted S_N2 mechanism on this compound.

Critical Parameters for Reaction Optimization

Mastery of S_N2 reactions on this substrate hinges on the careful selection of three core components: the nucleophile, the solvent, and the temperature.

The Nucleophile: Selecting the Right Reagent

The rate of an S_N2 reaction is directly proportional to the concentration and strength of the nucleophile.[7][8][9] For this compound, the ideal nucleophile is strong and minimally hindered.

  • Strength: Strong nucleophiles, typically anions with a high degree of negative charge density (e.g., RS⁻, CN⁻, N₃⁻, R₂N⁻), react much faster than their neutral or weaker counterparts (e.g., H₂O, ROH).[8][10]

  • Steric Hindrance: Bulky nucleophiles (e.g., potassium tert-butoxide) can significantly slow down or even prevent the S_N2 reaction due to steric clashes in the transition state.[11][12][13] While E2 elimination is a common side reaction with bulky bases, it is not a direct concern for this substrate due to the lack of abstractable β-protons on the pyridine ring adjacent to the reaction center. However, bulky reagents are simply poor nucleophiles for this sterically sensitive reaction.

Nucleophile ClassExampleTypeSuitability for S_N2 with this SubstrateCausality & Key Considerations
Thiolates Sodium thiophenoxide (PhSNa)Strong, SoftExcellent Highly nucleophilic and generally not strongly basic. Reactions are typically fast and clean.
Amines Morpholine, PiperidineStrong, NeutralVery Good Good nucleophiles. Can act as their own base. If starting from an amine salt, a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is required to free the amine.
Azide Sodium azide (NaN₃)StrongVery Good An excellent, non-bulky nucleophile that leads to versatile azide intermediates.
Cyanide Sodium cyanide (NaCN)StrongVery Good A classic strong nucleophile for carbon-carbon bond formation.
Carboxylates Sodium acetate (NaOAc)ModerateGood Less reactive than stronger anions but effective for forming ester linkages, often requiring slightly more forcing conditions.
Alkoxides Sodium methoxide (NaOMe)Strong Base/NucleophileGood to Fair Potent nucleophiles but also strong bases. While E2 is not an issue, their high basicity can sometimes lead to other side reactions. Less hindered alkoxides are preferred.
Halides Potassium iodide (KI)ModerateGood (I⁻) Iodide is a good nucleophile. Often used catalytically in Finkelstein reactions to convert bromides to more reactive iodides in situ.
The Solvent: Creating the Optimal Reaction Environment

Solvent choice is paramount for controlling nucleophile reactivity. Polar aprotic solvents are the gold standard for S_N2 reactions.[14][15][16]

  • Polar Aprotic Solvents (Recommended): These solvents (e.g., DMF, DMSO, Acetonitrile, Acetone) possess dipoles that can solvate the counter-ion (cation) of the nucleophile, but they cannot form hydrogen bonds.[17] This leaves the anionic nucleophile "naked" and highly reactive, dramatically accelerating the S_N2 reaction.[16]

  • Polar Protic Solvents (Avoid): These solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form strong hydrogen bonds with the nucleophile.[7][18] This creates a "solvent cage" around the nucleophile, stabilizing it and reducing its energy and reactivity, thus slowing the reaction rate significantly.[16]

SolventAbbreviationDielectric Constant (ε)Boiling Point (°C)Key Characteristics
N,N-DimethylformamideDMF37153Excellent dissolving power for a wide range of salts. High boiling point allows for a broad temperature range.
Dimethyl sulfoxideDMSO47189Highly polar, superb solvent for S_N2. High boiling point. Can be difficult to remove completely.
AcetonitrileACN, MeCN37.582Common choice, effective for many S_N2 reactions. Lower boiling point makes for easier removal.
Acetone-2156A less polar but still effective aprotic solvent. Useful for reactions at or below room temperature.
Temperature: Controlling Rate vs. Selectivity

S_N2 reactions are temperature-dependent. While increasing the temperature will increase the reaction rate, it can also promote undesired side reactions or decomposition. For the highly reactive this compound, reactions often proceed efficiently at or below room temperature.

  • Starting Point: Begin reactions at 0 °C or room temperature (20-25 °C).

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.

  • Heating: Gentle heating (e.g., 40-60 °C) should only be applied if the reaction is sluggish at room temperature with a weaker nucleophile. High temperatures should be avoided as they can favor elimination reactions over substitution.[14]

Mitigating Potential Side Reactions

While the substrate is primed for S_N2, awareness of potential side reactions is key to achieving high purity and yield.

Side_Reactions Start Reactants (Substrate + Nu⁻) SN2 Desired S_N2 Product Start->SN2 Favored Pathway SN1 S_N1 Product (Racemization) Start->SN1 Disfavored E2 E2 Product (Alkene) Start->E2 Highly Disfavored (No β-H) Quat N-Quaternization (Side Product) Start->Quat Possible (self-reaction) Cond_SN2 Strong Nu⁻ Polar Aprotic Solvent Low/Moderate Temp Cond_SN1_E1 Weak Nu⁻ Polar Protic Solvent Heat Cond_E2 Strong, Bulky Base Heat

Caption: Competing reaction pathways for benzylic-like halides.

  • S_N1/E1 Competition: These pathways are generally not competitive for primary halides.[2][4] They become possible only under conditions that are the opposite of those required for S_N2: weak nucleophiles in polar protic solvents.[19][20] By using a strong nucleophile in a polar aprotic solvent, the S_N1/E1 pathways are effectively suppressed.

  • N-Quaternization: The pyridine nitrogen is nucleophilic and could theoretically be alkylated by another molecule of the starting material. This can be minimized by:

    • Maintaining a slight excess of the intended nucleophile.

    • Adding the this compound slowly to the solution of the nucleophile.

    • Keeping the reaction temperature as low as feasible.

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific nucleophile and scale. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

General Protocol: S_N2 with a Thiol Nucleophile (e.g., 4-methoxythiophenol)

Materials:

  • This compound (1.0 eq)

  • 4-methoxythiophenol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aq. NH₄Cl, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) to the cold DMF. To this suspension, add a solution of 4-methoxythiophenol (1.1 eq) in a small amount of DMF dropwise. Stir the mixture at 0 °C for 30 minutes. Caution: NaH reacts violently with water and generates flammable H₂ gas.

  • Addition of Electrophile: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 20% EtOAc in hexanes), checking for the consumption of the starting bromide.

  • Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure thioether product.

General Protocol: S_N2 with a Secondary Amine Nucleophile (e.g., Morpholine)

Materials:

  • This compound (1.0 eq)

  • Morpholine (2.5 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Addition of Nucleophile: Add morpholine (2.5 eq) to the suspension. The excess morpholine also acts as a scavenger for any HBr that might be formed.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Filter the reaction mixture to remove the potassium salts, washing the solid with acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and excess morpholine.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by flash column chromatography.

General Workflow and Analysis

A systematic approach ensures reproducibility and high-quality results.

Workflow Prep 1. Reagent Preparation (Drying solvents, weighing reagents) Setup 2. Reaction Setup (Inert atmosphere, cooling) Prep->Setup Reaction 3. Reagent Addition & Reaction (Slow addition of electrophile) Setup->Reaction Monitor 4. Reaction Monitoring (TLC, LC-MS) Reaction->Monitor Monitor->Reaction If incomplete Workup 5. Quench & Aqueous Workup (Extraction, washing) Monitor->Workup If complete Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Product Characterization (NMR, MS, Purity Analysis) Purify->Analyze

Caption: A standard experimental workflow for S_N2 reactions.

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and the formation of the new bond. The benzylic protons (-CH₂-) signal in the ¹H NMR spectrum is a key diagnostic, shifting from its position in the starting material.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • LC-MS or HPLC: To determine the purity of the final compound.

Conclusion

This compound is an exceptionally useful substrate for S_N2 reactions due to its nature as a primary, benzylic-like halide. Success in these reactions is readily achieved by adhering to the core principles of S_N2 chemistry: the use of strong, non-hindered nucleophiles in polar aprotic solvents, coupled with careful temperature control and reaction monitoring. By following the guidelines and protocols outlined in this note, researchers can confidently and efficiently utilize this versatile building block in the synthesis of novel molecules for drug discovery and development.

References

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. [Link]

  • Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. [Link]

  • Glasp. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]

  • Chemistry Steps. (n.d.). SN2 vs E2. [Link]

  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. [Link]

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • ChemHelper. (2022). Classify Nucleophiles and Bases (strong or weak). [Link]

  • Quora. (2018). Why does SN2 prefer strong nucleophile?. [Link]

  • Chemistry Stack Exchange. (2020). Does SN2 favor strong nucleophile and SN1 favor weak nucleophile? Does E2 favor a strong base, and E1 favor a weak base?. [Link]

  • Studylib. (n.d.). SN2 Reactions: Steric Hindrance & Backside Attack Explained. [Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]

  • Reddit. (2016). Ranking reactivity for SN2 reaction: benzyl vs. allyl vs. tertiary chlorides (homework help). [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Okanagan College. (n.d.). 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Wikipedia. (n.d.). SN2 reaction. [Link]

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Orthogonal Deprotection of tert-Butyl Esters in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine Paradox

The tert-butyl ester is a cornerstone protecting group in medicinal chemistry due to its stability against nucleophiles and basic hydrolysis. However, in the context of pyridine synthesis , its removal presents a unique "Zwitterionic Trap." Unlike simple aromatics, the basic pyridine nitrogen (


) protonates during standard acidic deprotection (e.g., TFA/DCM), generating a highly water-soluble pyridinium carboxylate zwitterion that defies standard extraction protocols.

Furthermore, modern drug discovery demands orthogonality : the ability to remove the tert-butyl ester without cleaving acid-sensitive groups like N-Boc (


-butoxycarbonyl), Cbz , or silyl ethers.

This guide details three field-proven protocols to solve these challenges:

  • ZnBr

    
    /DCM:  For high chemoselectivity (retains N-Boc).
    
  • Silica Gel Thermolysis: A reagent-free, heterogeneous method for sensitive substrates.

  • TMSOTf/2,6-Lutidine: An anhydrous "surgical" strike for complex scaffolds.

Strategic Analysis: Why Standard TFA Fails

Standard deprotection (TFA/DCM 1:1) is often unsuitable for complex pyridine scaffolds for two reasons:

  • Lack of Selectivity: TFA cleaves N-Boc, O-tBu ethers, and trityl groups indiscriminately along with the ester.

  • The Workup Nightmare: The resulting product is a trifluoroacetate salt. Neutralization with NaHCO

    
     often fails to precipitate the zwitterionic amino acid, which remains trapped in the aqueous phase.
    
Visualizing the Zwitterion Trap

The following diagram illustrates the solubility crisis during standard workup and the mechanistic divergence of the Lewis Acid strategy.

DeprotectionStrategy Start Pyridine-tBu-Ester TFA Method A: TFA/DCM (Brute Force) Start->TFA H+ ZnBr2 Method B: ZnBr2 (Lewis Acid) Start->ZnBr2 Lewis Acid Zwitterion Pyridinium Carboxylate (Zwitterion) TFA->Zwitterion Deprotection Complex Zn-Coordinated Intermediate ZnBr2->Complex Coordination Trap Water Soluble Hard to Extract Zwitterion->Trap Aq. Workup Precip Clean Precipitate or Organic Soluble Complex->Precip Mild Hydrolysis

Caption: Figure 1. The "Zwitterion Trap" in standard acidic deprotection versus the controlled coordination of Lewis Acid methods.

Protocol A: The "Orthogonal" Lewis Acid Method (ZnBr )

Best For: Substrates containing N-Boc groups or acid-sensitive glycosides. Mechanism: Zinc bromide acts as a mild Lewis acid that coordinates selectively to the ester carbonyl oxygen. The high oxophilicity of zinc facilitates the cleavage of the tert-butyl - oxygen bond without generating a high concentration of free protons that would cleave the N-Boc carbamate.

Materials
  • Reagent: Zinc Bromide (ZnBr

    
    ), anhydrous (99.9%). Note: ZnBr
    
    
    
    is hygroscopic; handle in a glovebox or weigh quickly.
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Additives: None required, though trace water (from air) actually assists the final hydrolysis step.

Step-by-Step Protocol
  • Preparation: Dissolve the pyridine tert-butyl ester (1.0 equiv) in DCM (0.1 M concentration).

  • Activation: Add ZnBr

    
     (1.5 – 5.0 equiv) in one portion. The reaction often becomes a slurry.
    
  • Reaction: Stir vigorously at room temperature for 4–24 hours.

    • Monitoring: Monitor by TLC or LCMS.[1][2] The starting material spot will disappear, often replaced by a baseline spot (the zinc salt of the acid).

  • Workup (Critical):

    • Add water to the reaction mixture (equal volume to DCM).

    • Stir for 10 minutes to break the zinc complex.

    • pH Adjustment: Carefully adjust the aqueous layer to the isoelectric point (pI) of the specific pyridine acid (usually pH 3–5).

    • Extraction: Extract with 10% MeOH in DCM (the methanol helps solubilize the zwitterion into the organic phase).

    • Alternative: If the product precipitates at the pI, filter the solid directly.

Validation Data:

Substrate Protection Method Yield N-Boc Status Reference

| Pyridine-COOtBu | ZnBr


/DCM | 89% | Intact  | [1] |
| Indole-N-Boc | ZnBr

/DCM | 92% | Intact | [1] | | Standard TFA | TFA/DCM | 95% | Cleaved | - |

Protocol B: Surface-Mediated Thermolysis (Silica Gel)

Best For: Extremely acid-sensitive substrates (e.g., silyl ethers, trityl groups) and "Green Chemistry" requirements. Mechanism: The slightly acidic silanol groups (Si-OH) on the silica surface catalyze the elimination of isobutylene at elevated temperatures. This is a heterogeneous, reagent-free method.[2]

Step-by-Step Protocol
  • Setup: Dissolve the substrate in Toluene (0.05 M).

  • Loading: Add Silica Gel (200–400 mesh, chromatography grade). Ratio: 2g to 5g of Silica per 1g of substrate.

  • Thermolysis: Heat the mixture to reflux (110 °C) with vigorous stirring.

    • Note: Isobutylene gas will evolve. Ensure the condenser is open to the atmosphere (via a drying tube).

  • Duration: 5–10 hours.

  • Workup:

    • Cool to room temperature.[1][3]

    • Filter off the silica gel pad.

    • Wash the silica pad extensively with 10% MeOH/DCM to elute the polar pyridine acid.

    • Concentrate the filtrate.[2]

Why this works for Pyridines: The silica adsorbs the polar product, preventing intermolecular reactions. The "workup" is simply elution.

Protocol C: Anhydrous Silylation (TMSOTf)

Best For: Total synthesis where aqueous workup must be avoided or when "hard" acids cannot be used. Mechanism: TMSOTf silylates the carbonyl oxygen, creating a potent leaving group. The tert-butyl cation is cleaved, and the resulting silyl ester is hydrolyzed during a controlled mild workup.

Workflow Diagram

TMSOTf_Mechanism Step1 Substrate + 2,6-Lutidine (DCM, 0°C) Step2 Add TMSOTf (3-4 equiv) Step1->Step2 Intermed Silyl-Ester Intermediate (Labile) Step2->Intermed Silylation Quench Mild Aqueous Quench (pH 7 Buffer) Intermed->Quench -Isobutylene Product Pyridine Carboxylic Acid Quench->Product Hydrolysis

Caption: Figure 2. Anhydrous cleavage pathway using TMSOTf.

Step-by-Step Protocol
  • Preparation: Dissolve substrate in dry DCM under Argon. Cool to 0 °C.

  • Base: Add 2,6-Lutidine (3.0 equiv).[4] This sterically hindered base scavenges the triflic acid formed without reacting with the ester.

  • Reagent: Dropwise addition of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (2.0 – 3.0 equiv).

  • Reaction: Warm to RT. Stir 1–3 hours.

  • Quench: Pour into saturated NH

    
    Cl or pH 7 phosphate buffer.
    
  • Isolation: Extract with EtOAc/MeOH (9:1).

Critical Application Note: The Isoelectric Isolation

For all methods, isolating the free pyridine carboxylic acid is the bottleneck.

  • The Problem: Pyridine acids exist as zwitterions. At low pH, they are cationic (soluble). At high pH, they are anionic (soluble).

  • The Solution: You must find the Isoelectric Point (pI) where the net charge is zero.

    • Procedure: Take an aliquot of your aqueous layer. Add dilute HCl/NaOH dropwise while monitoring precipitation. The pH at which maximum turbidity occurs is your target pI for the bulk extraction.

    • Resin Trick: If precipitation fails, pass the aqueous solution through a column of Amberlite XAD-2 (hydrophobic resin). Inorganic salts wash through; the organic zwitterion sticks and can be eluted with MeOH.

References

  • Wu, Y.-Q., et al. (2000).[5] "A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride."[5][6] Tetrahedron Letters, 41(16), 2847-2849. Link

  • Marcantoni, E., et al. (2001).[3][7][8] "Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3[8][9]·7H2O-NaI System in Acetonitrile." The Journal of Organic Chemistry, 66(12), 4430-4432. Link

  • Li, B., et al. (2006).[7] "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers."[7] The Journal of Organic Chemistry, 71(24), 9045-9050. Link

  • Jackson, R. W., et al. (2025). "A Mild and Selective Method for the Cleavage of tert-Butyl Esters [Silica Gel Method]." ResearchGate / BenchChem Protocols. Link

  • Sakaitani, M., & Ohfune, Y. (1990). "Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of N-tert-butoxycarbonyl amino acids and their derivatives." The Journal of Organic Chemistry, 55(3), 870-876. Link

Sources

Application Note: Strategic Preparation of Nicotinic Acid Derivatives for Neurodegenerative Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The progressive decline of Nicotinamide Adenine Dinucleotide (NAD+) is a critical pathophysiology in neurodegenerative disorders, including Alzheimer's (AD) and Parkinson's (PD) disease.[1][2] While Nicotinic Acid (NA) is a potent NAD+ precursor via the Preiss-Handler pathway, its clinical utility is limited by receptor-mediated flushing (GPR109A activation) and poor blood-brain barrier (BBB) retention.

This guide details the preparation of Nicotinic Acid Derivatives , specifically focusing on Nicotinic Acid Riboside (NAR) and Lipophilic Nicotinate Esters . These derivatives are designed to:

  • Bypass the rate-limiting NAMPT enzyme (crucial in aged neurons).

  • Enhance BBB permeability via increased lipophilicity (LogP optimization).

  • Reduce peripheral side effects by masking the carboxylic acid moiety.

Metabolic Pathway & Intervention Logic

To design effective derivatives, one must understand the entry points into the NAD+ biosynthetic pathways. The diagram below illustrates how NA derivatives (NAR and Esters) integrate into the Preiss-Handler and Salvage pathways to restore neuronal NAD+.

NAD_Pathways NA Nicotinic Acid (NA) NaMN Nicotinic Acid Mononucleotide (NaMN) NA->NaMN NAPRT NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NR Nicotinamide Riboside (NR) NR->NMN NRK1/2 NAR Nicotinic Acid Riboside (NAR) (Target Derivative) NAR->NaMN NRK1/2 NA_Ester Lipophilic NA Esters (Target Derivative) NA_Ester->NA Esterase Hydrolysis NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NaMN->NaAD NMNAT NAD NAD+ NMN->NAD NMNAT NaAD->NAD NADS NAPRT NAPRT NMNAT NMNAT1/2/3 NADS NAD Synthase NRK NRK1/2 NAMPT NAMPT (Rate Limiting)

Caption: Integration of Nicotinic Acid Derivatives (Blue) into the Preiss-Handler and Salvage pathways to boost NAD+ (Green).

Protocol A: Chemical Synthesis of Nicotinic Acid Riboside (NAR)

Objective: Synthesis of NAR, a precursor that utilizes the NRK pathway but feeds into the Preiss-Handler branch, avoiding NAMPT feedback inhibition. Mechanism: Glycosylation of ethyl nicotinate followed by controlled deprotection.

Reagents & Equipment[3][4][5]
  • Starting Materials: Ethyl nicotinate (Sigma), 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (β-TAR).

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Solvents: Anhydrous Dichloromethane (DCM), Methanol (MeOH).

  • Equipment: Schlenk line (argon atmosphere), Rotary evaporator, HPLC (C18 column).

Step-by-Step Methodology
  • Activation & Coupling (Vorbrüggen Glycosylation):

    • Dissolve β-TAR (1.0 eq, 10 mmol) and Ethyl Nicotinate (1.2 eq, 12 mmol) in anhydrous DCM (50 mL) under argon.

    • Cool the mixture to 0°C.

    • Add TMSOTf (1.1 eq) dropwise via syringe. Critical: Moisture sensitivity requires strict anhydrous conditions.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The disappearance of β-TAR indicates completion.

  • Formation of the Intermediate (Ethyl Nicotinate Riboside Triacetate):

    • Quench reaction with saturated NaHCO₃. Extract with DCM (3x).

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

    • Note: The resulting oil is the protected ethyl ester riboside.

  • Deprotection & Ammonolysis:

    • Dissolve the intermediate in 7N Ammonia in Methanol (NH₃/MeOH) at -20°C.

    • Stir at 4°C for 24-48 hours.

    • Caution: This step converts the ethyl ester to the amide (Nicotinamide Riboside) if left too long or at high temps. To retain the Nicotinic Acid functionality (NAR), use Sodium Methoxide (NaOMe) in MeOH at 0°C for deacetylation, followed by mild hydrolysis of the ethyl ester using dilute NaOH if the free acid is desired, or stop at the ester stage for the prodrug.

    • For NAR (Free Acid): Treat the deacetylated ester with pig liver esterase (enzymatic hydrolysis) or mild aqueous base (LiOH, 0°C) to avoid cleaving the glycosidic bond.

  • Purification:

    • Neutralize the solution.

    • Purify via Reverse-Phase HPLC (Water/Acetonitrile gradient, 0.1% Formic Acid).

    • Lyophilize fractions to obtain NAR as a white hygroscopic powder.

Protocol B: Synthesis of Lipophilic Nicotinate Esters (Brain-Targeting Prodrugs)

Objective: To create highly lipophilic derivatives (e.g., Octyl Nicotinate) that passively diffuse across the BBB and are hydrolyzed by intracellular esterases to release NA.

Step-by-Step Methodology
  • Acid Chloride Formation:

    • Suspend Nicotinic Acid (10 mmol) in dry DCM.

    • Add Oxalyl Chloride (1.5 eq) and a catalytic drop of DMF.

    • Stir until gas evolution (CO/CO₂) ceases (approx. 2 hours).

  • Esterification:

    • Add the target lipophilic alcohol (e.g., 1-Octanol , 1.1 eq) and Triethylamine (2.0 eq) to the reaction mixture at 0°C.

    • Stir at RT for 4 hours.

  • Workup:

    • Wash with water, 1M NaHCO₃, and Brine.

    • Concentrate and purify via Flash Chromatography (Hexane:EtOAc).

Protocol C: Biological Validation (NAD+ Cycling Assay)

Objective: Quantify the efficacy of synthesized derivatives in boosting intracellular NAD+ in neuronal cells (SH-SY5Y).

Experimental Design
  • Cell Line: SH-SY5Y (Human Neuroblastoma).

  • Treatment: 100 µM of NA, NAR, or Ester Derivative for 6, 12, and 24 hours.

  • Assay Principle: Enzymatic cycling reaction where NAD+ is the rate-limiting cofactor for Alcohol Dehydrogenase (ADH), reducing MTT/WST-1 to a colored formazan.

Workflow Diagram

Assay_Workflow Step1 Cell Culture (SH-SY5Y Neurons) Step2 Treatment (100 µM Derivative) Step1->Step2 Step3 Lysis & Extraction (Acid/Base Separation) Step2->Step3 Step4 Cycling Reaction (ADH + MTT) Step3->Step4 Step5 Read Absorbance (570 nm) Step4->Step5

Caption: Workflow for validating NAD+ boosting efficacy in neuronal models.

Detailed Protocol
  • Sample Preparation (Acid/Base Extraction):

    • Lyse cells in 0.5N HCl (to preserve NAD+, destroy NADH).

    • Neutralize with equal volume 0.5N NaOH + 100 mM Glycine buffer.

    • Note: Keep samples on ice to prevent degradation.

  • Cycling Reaction Mix:

    • Prepare Master Mix: 100 mM Bicine (pH 8.0), 400 mM Ethanol (substrate), 4 mM Phenazine Ethosulfate (PES), 0.5 mM MTT, and Alcohol Dehydrogenase (ADH) enzyme.

  • Measurement:

    • Add 50 µL Sample + 50 µL Master Mix to a 96-well plate.

    • Incubate at RT for 30 minutes in the dark.

    • Measure Absorbance at 570 nm .

    • Calculate concentration against a standard curve (0–100 pmol NAD+).

Data Presentation & Expected Results

When reporting results, structure your data to compare yield (Synthesis) and biological efficacy (Validation).

Table 1: Synthesis Metrics

DerivativeMethodYield (%)Purity (HPLC)LogP (Calc)Solubility (Water)
NAR Glycosylation65-75%>98%-1.2High
Octyl Nicotinate Acid Chloride85-90%>99%3.8Low (requires DMSO)
Benzyl Nicotinate Acid Chloride88%>99%2.1Moderate

Table 2: Biological Efficacy (SH-SY5Y Cells, 24h)

CompoundConc.[3][4][5][6][7][8][9][10][11][12] (µM)NAD+ Fold Change (vs Control)P-Value
Vehicle (DMSO) -1.00-
Nicotinic Acid (NA) 1001.50<0.05
NAR 1002.10<0.01
Octyl Nicotinate 1001.85<0.01

References

  • Verdin, E. (2015).[1][13] NAD⁺ in aging, metabolism, and neurodegeneration.[1][2][13] Science, 350(6265), 1208–1213. Link

  • Bogan, K. L., & Brenner, C. (2008).[1] Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition. Annual Review of Nutrition, 28, 115–130. Link

  • Sauve, A. A. (2008). NAD+ and vitamin B3: from metabolism to therapies.[10] Journal of Pharmacology and Experimental Therapeutics, 324(3), 883–893. Link

  • Grozio, A., et al. (2019). Slc12a8 is a nicotinamide mononucleotide transporter. Nature Metabolism, 1(1), 47–57. Link

  • Yang, Y., & Sauve, A. A. (2016). NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(12), 1787–1800. Link

Sources

Troubleshooting & Optimization

Stability of Tert-butyl 6-(bromomethyl)nicotinate on silica gel

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TB-BnBr-STAB-001 Status: Open Priority: High (Compound Instability)

Executive Summary & Immediate Action

User Issue: "My compound turns into a black tar or streaks heavily during silica gel chromatography." Root Cause: Tert-butyl 6-(bromomethyl)nicotinate possesses a "perfect storm" of reactive functionalities: a basic pyridine nitrogen, a highly electrophilic bromomethyl group, and an acid-labile tert-butyl ester. Standard silica gel (acidic, pH ~5-6) catalyzes self-quaternization (polymerization) and hydrolysis .

Immediate Recommendation: STOP using untreated silica gel.

  • Option A (Preferred): Switch to Neutral Alumina (Grade III) .

  • Option B (Alternative): Use Triethylamine (Et3N) deactivated silica .

Diagnostic: Why is your compound degrading?

To solve the problem, you must understand the invisible chemistry happening on the column.

The "Black Tar" Mechanism

Concentrating this compound on a solid support (silica) increases the effective molarity, promoting intermolecular reactions. The acidic silanol groups (


) on the silica surface act as a catalyst for two degradation pathways:
  • Self-Quaternization (Polymerization): The pyridine nitrogen (nucleophile) of Molecule A attacks the bromomethyl group (electrophile) of Molecule B. This creates an ionic pyridinium salt (the "tar") that irreversibly binds to silica.

  • Hydrolysis: Moisture on the silica, activated by Lewis acidity, displaces the bromide to form the alcohol (

    
    ).
    
Visualization: Degradation Pathways

Decomposition Start Intact Molecule (this compound) Silica Silica Gel Surface (Acidic Silanols) Start->Silica Adsorption Polymer Pyridinium Salt Polymer (Black Tar / Baseline Retention) Silica->Polymer Intermolecular Nucleophilic Attack Alcohol Hydrolyzed Product (Alcohol Derivative) Silica->Alcohol Moisture/Acid Hydrolysis

Figure 1: The dual degradation pathways catalyzed by acidic silica gel surfaces.

Troubleshooting Protocols (The Fix)

Protocol A: Neutral Alumina (The "Gold Standard")

Why: Alumina is less acidic than silica and does not promote the protonation of the pyridine ring, preventing streaking and minimizing hydrolysis.

  • Stationary Phase: Use Neutral Alumina, Brockmann Grade III .

    • Note: Grade I is too active (too dry) and may still cause degradation. Convert Grade I to Grade III by adding 6% water (w/w) and shaking until free-flowing.

  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient: 0%

    
     20% EtOAc).
    
  • Loading: Load the crude material as a concentrated solution in a minimum amount of DCM/Hexane (1:1). Do not dry load onto silica.

Protocol B: Triethylamine (Et3N) Deactivated Silica

Why: If you must use silica, you must neutralize the acidic silanol sites to prevent the pyridine nitrogen from "sticking" and catalyzing the polymerization.

Step-by-Step Deactivation:

  • Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% Triethylamine (Et3N) .

  • Column Packing: Pour the column and flush with at least 2 Column Volumes (CV) of the Hexanes + 1% Et3N mixture.

    • Verification: Check the pH of the eluent coming off the column. It should be basic (pH > 8 on wet pH paper).

  • Elution: Run your gradient (e.g., Hexane/EtOAc) without Et3N in the mobile phase, OR maintain 0.5% Et3N if the compound is extremely sensitive.

  • Workup: The collected fractions will contain Et3N. Remove it by rotary evaporation.[1] If traces remain, they usually do not interfere with the next step (nucleophilic substitution), as Et3N is a common base in those reactions.

Solvent System Data Table
MethodStationary PhaseMobile Phase ModifierTypical Rf (20% EtOAc/Hex)Risk Level
Standard Silica Gel (Untreated)None0.0 - 0.3 (Streaking)High (Degradation)
Deactivated Silica Gel1% Et3N (Pre-wash)0.4 - 0.5 (Compact spot)Medium
Recommended Neutral Alumina None0.5 - 0.6Low

Synthesis & QC Validation (Self-Validating System)

Before purification, ensure your synthesis actually worked. The "tar" might be formed during the reaction if you overheated it.

Workflow: Synthesis Check

QC_Check Step1 Crude Reaction Mixture Step2 1H NMR (CDCl3) Check Step1->Step2 Decision Check CH2Br Shift Step2->Decision Good Singlet at ~4.5 - 4.6 ppm (Intact Bromide) Decision->Good Found Bad1 Shift at ~4.8 ppm (Alcohol - Hydrolysis) Decision->Bad1 Shifted Downfield Bad2 Broad/Missing Signals (Polymerization) Decision->Bad2 Broadening

Figure 2: NMR diagnostic decision tree for crude material assessment.

Key NMR Signals (CDCl3):

  • Target (

    
    ):  Sharp singlet 
    
    
    
    4.5 – 4.6 ppm.
  • Impurity (

    
     - Starting Material):  Singlet 
    
    
    
    2.6 ppm.
  • Impurity (

    
     - Hydrolysis):  Singlet 
    
    
    
    4.7 – 4.8 ppm (often broader).

Storage & Handling FAQs

Q: Can I store the purified compound in the fridge? A: Yes, but with strict caveats.

  • Atmosphere: Must be under Argon/Nitrogen.

  • Container: Amber glass (halides are light-sensitive).

  • State: Store as a solid, not in solution. In solution (especially DCM or Chloroform), the effective concentration promotes slow quaternization over weeks.

  • Temperature: -20°C is preferred over 4°C.

Q: I see a white precipitate forming in my NMR tube. What is it? A: That is the pyridinium salt (dimer/polymer). If you leave the compound in CDCl3 (which is slightly acidic due to DCl formation) at room temperature, it will self-destruct. Run NMR immediately after dissolution.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for purification of pyridine derivatives and alkyl halides).

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman.
  • BenchChem. (2025).[2] Application Notes and Protocols for the Purification of 5-(bromomethyl)-3,3'-bipyridine. (Analogous compound purification protocols using deactivated silica).

  • Santa Cruz Biotechnology. (n.d.). Methyl 6-(bromomethyl)nicotinate Product Data. (Safety and handling data for the methyl ester analog).

Sources

Technical Support Center: Handling & Stability of Bromomethyl Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Prevention of Polymerization/Degradation in Bromomethyl Pyridines Ticket Priority: High (Irreversible Sample Loss Risk)

The Core Issue: Why does my solid turn into black tar?

Diagnosis: Intermolecular Self-Quaternization.

Bromomethyl pyridines possess a "Dr. Jekyll and Mr. Hyde" molecular personality. The molecule contains both a nucleophile (the pyridine nitrogen) and a potent electrophile (the bromomethyl carbon).

In their free-base form, these molecules are chemically programmed to destroy themselves. One molecule's nitrogen attacks another molecule's bromomethyl group via an SN2 mechanism. This creates a pyridinium salt, which remains electrophilic, inviting further attacks. The result is an ionic polymer—often observed as a sudden transformation from a white solid/oil into an intractable black tar or gum.

Mechanism of Failure

The following diagram illustrates the kinetic pathway you must interrupt to save your material.

G cluster_0 Danger Zone (Free Base) FreeBase Free Base Monomer (Nucleophilic N) Dimer Pyridinium Dimer (Ionic Salt) FreeBase->Dimer S_N2 Self-Attack (Fast at RT) HBr_Salt Hydrobromide Salt (Stable Storage Form) FreeBase->HBr_Salt + HBr (Protonation) Polymer Polypyridinium Tar (Irreversible) Dimer->Polymer Chain Propagation HBr_Salt->FreeBase Neutralization (Base)

Figure 1: The self-quaternization cascade. Protonation (green path) is the only reliable "off switch" for this reaction.

Troubleshooting & Protocols

Q1: How do I safely generate the free base for a reaction?

The "Cold Biphasic" Protocol Do not neutralize in a single phase (e.g., adding solid base to a solution). High local concentrations will trigger immediate polymerization.

Reagents:

  • Bromomethyl pyridine HBr salt[1][2][3][4]

  • Dichloromethane (DCM) or Diethyl Ether (Et₂O)

  • Saturated Aqueous NaHCO₃ (Sodium Bicarbonate)

Workflow:

Neutralization Start Start: HBr Salt Step1 Suspend Salt in DCM (0.1 M) Cool to 0°C Start->Step1 Step2 Add Cold Sat. NaHCO3 (Biphasic Mixture) Step1->Step2 Step3 Vigorous Stirring (5-10 min) Keep < 5°C Step2->Step3 Step4 Phase Separation (Free base moves to DCM) Step3->Step4 Step5 Dry Organic Layer (MgSO4) Keep Cold Step4->Step5 End USE IMMEDIATELY Do not concentrate to dryness Step5->End

Figure 2: Biphasic neutralization workflow designed to minimize intermolecular contact during deprotonation.

Critical Constraints:

  • Temperature: Keep everything at 0°C.

  • Concentration: Keep the organic phase dilute (<0.2 M).

  • Timing: Use the solution immediately. Never rotary evaporate the free base to dryness; the heat and high concentration will cause instant polymerization.

Q2: Can I store the free base?

No. Even at -20°C, the free base is kinetically unstable.

  • 2-(Bromomethyl)pyridine: Extremely unstable. Polymerizes rapidly upon concentration.

  • 3- and 4-(Bromomethyl)pyridine: Slightly more stable but will degrade within hours at room temperature.

  • Recommendation: Always store as the Hydrobromide (HBr) or Hydrochloride (HCl) salt. In this form, the nitrogen lone pair is occupied by a proton, rendering it non-nucleophilic.

Q3: My reaction requires a base. Won't that generate the unstable free base in situ?

Yes, and that is the preferred method. Instead of pre-neutralizing, add the stable HBr salt directly to your reaction mixture containing the nucleophile and an excess of base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA).

  • Why this works: The free base is generated slowly and is immediately consumed by the desired nucleophile (which should be in excess or more reactive) before it can find another pyridine molecule to attack.

  • Solvent Choice: If using polar aprotic solvents (DMF, DMSO), keep the temperature low (0°C to RT) initially, as these solvents accelerate SN2 reactions, including the unwanted self-polymerization.

Comparative Stability Data

The position of the bromomethyl group affects stability due to electronic and steric factors.

CompoundStability (Free Base)Stability (HBr Salt)Primary Risk Factor
2-(Bromomethyl)pyridine Critical (< 1 hr at RT)High (Years at RT)Rapid polymerization; prone to elimination to form methide intermediates.
3-(Bromomethyl)pyridine Poor (< 6 hrs at RT)High (Years at RT)Linear polymerization.
4-(Bromomethyl)pyridine Poor (< 6 hrs at RT)High (Years at RT)Linear polymerization; often forms crystalline polymers.

Alternative Synthetic Strategies

If you are struggling with the commercial bromide salt, consider these "Just-in-Time" synthetic routes to avoid handling the material entirely.

Strategy A: The Finkelstein In-Situ (From Chloride)

Chloromethyl pyridines are generally more stable than bromides (Cl is a poorer leaving group).

  • Dissolve Chloromethyl pyridine HCl salt in Acetone/DMF.

  • Add NaI (Sodium Iodide).

  • Result: Generates the highly reactive Iodomethyl pyridine in situ, which reacts immediately with your nucleophile.

Strategy B: Appel Reaction (From Alcohol)

Start with the Pyridin-methanol (stable alcohol).

  • Mix Pyridin-methanol + CBr₄ + PPh₃.

  • Result: Converts OH → Br. If your nucleophile is present, it can react immediately.

References

  • Safety & Handling: Fisher Scientific. Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide. (Accessed 2026). Link

  • Commercial Specification: Sigma-Aldrich. Product Specification: 4-(Bromomethyl)pyridine hydrobromide. (Accessed 2026). Link

  • Mechanistic Insight: Pan, J. et al. "Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl bromides." J. Chem. Soc., Faraday Trans. 1, 1984. (Demonstrates the kinetics of pyridine N-alkylation). Link

  • General Reactivity: Joule, J.A., Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (Authoritative text on pyridine reactivity and N-alkylation susceptibility).

Sources

Technical Support Center: Purification of Tert-butyl 6-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Protocol for the purification of Tert-butyl 6-(bromomethyl)nicotinate (CAS: Analogous to 131803-48-0) without degradation. From: Senior Application Scientist, Process Chemistry Division To: Research & Development Team

Executive Summary

The purification of This compound presents a "perfect storm" of chemical instability. You are likely experiencing degradation due to three converging factors:

  • Silica Acidity: Standard silica gel is acidic (pH ~4-5). This protonates the pyridine nitrogen, causing the compound to "streak" or stick irreversibly to the column.

  • Ester Lability: The tert-butyl ester is acid-sensitive. The acidity of silica, combined with any residual HBr from the bromination reaction, catalyzes the cleavage of the ester to the carboxylic acid.

  • Electrophilic Reactivity: The bromomethyl group is a potent electrophile, susceptible to hydrolysis (to the alcohol) or polymerization if the pyridine nitrogen of one molecule attacks the bromomethyl group of another (intermolecular quaternization).

This guide provides two stabilized protocols: Neutralized Flash Chromatography (for small scale/high impurity) and Recrystallization (for scale-up).

Module 1: The Degradation Mechanism

Why your current method is failing.

Understanding the failure mode is critical to preventing it. The diagram below illustrates the degradation cascade that occurs on untreated silica gel.

DegradationMechanism cluster_prevention Prevention Strategy Compound This compound Silica Untreated Silica Gel (Acidic Surface -Si-OH) Compound->Silica Loaded onto column Quat Self-Quaternization (Polymerization) Compound->Quat High Conc. / Heat Protonation Pyridine Protonation (Salt Formation) Silica->Protonation H+ Transfer Sticking Irreversible Adsorption (Streaking/Loss of Yield) Protonation->Sticking Ionic Interaction Cleavage Ester Cleavage (Formation of Acid) Protonation->Cleavage Acid Catalysis (t-Bu loss) Neutralizer Triethylamine (Et3N) Neutralizer->Silica Buffers Acidity

Figure 1: Mechanism of degradation on acidic stationary phases. The pyridine nitrogen acts as a base, interacting with silanols, while the tert-butyl group is vulnerable to acid-catalyzed cleavage.

Module 2: Purification Protocols

Protocol A: Neutralized Flash Chromatography

Best for: <5g scale, removing distinct impurities (e.g., dibromo species).

The Golden Rule: You must deactivate the silica gel.[1] Standard silica will destroy your tert-butyl ester.

Reagents:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Eluent A: Hexanes (or Heptane).

  • Eluent B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (Et3N).[2]

Step-by-Step Procedure:

  • Pre-treatment of Silica:

    • Prepare your mobile phase (e.g., 10% EtOAc in Hexanes).

    • Crucial Step: Add 1% v/v Triethylamine to the solvent mixture.[2]

    • Slurry pack the column with this TEA-doped solvent. Flush the column with at least 2 column volumes (CV) of this buffer before loading your sample. This neutralizes the acidic silanol sites [1].

  • Sample Loading:

    • Do not load using dichloromethane (DCM) if possible, as it can accelerate quaternization.

    • Preferred: Dry load on Celite or neutralized silica.

    • Alternative: Dissolve in a minimum amount of Toluene/EtOAc (keep cold).

  • Elution:

    • Run the column using the TEA-doped solvent system.

    • Gradient: 0%

      
       20% EtOAc in Hexanes (with constant 1% TEA).
      
    • Note: The product usually elutes cleanly. The TEA ensures the pyridine stays deprotonated (free base), preventing streaking.

  • Workup:

    • Evaporate fractions immediately at <40°C . High heat promotes self-reaction.

Protocol B: Recrystallization (Scalable)

Best for: >5g scale, removing starting material.

If your crude purity is >70%, avoid chromatography entirely. Benzylic bromides are thermally unstable; recrystallization is gentler.

Solvent System: Hexanes / Ethyl Acetate (or Heptane / Toluene).

  • Dissolution: Dissolve the crude solid in the minimum amount of warm EtOAc (approx. 40-45°C). Do not boil.

  • Precipitation: Slowly add Hexanes (or Heptane) until the solution becomes slightly turbid.

  • Crystallization:

    • Allow to cool to room temperature with stirring.

    • Transfer to a fridge (4°C) for 4-12 hours.

    • Optional: If an oil forms, seed with a pure crystal if available, or scratch the glass.

  • Filtration: Filter the white/off-white solid and wash with cold Hexanes.

Module 3: Troubleshooting & FAQ

Decision Matrix: Which impurity are you fighting?

Impurity TypeLikely CauseRemoval Strategy
Starting Material (Methyl-pyridine)Incomplete ReactionRecrystallization. The bromide is usually more polar/crystalline than the alkyl precursor.
Dibromo-species (6-dibromomethyl)Over-bromination (excess NBS)Chromatography. This is less polar than the mono-bromo. Use a shallow gradient (e.g., 2%

5% EtOAc).
Yellow/Orange Color Trace

or Polymerization
Wash crude organic layer with 10%

(Thiosulfate)
before purification.
Hydrolysis Product (Alcohol)Wet solvents / SilicaChromatography. The alcohol is much more polar.

Frequently Asked Questions

Q1: My product turns yellow on the rotovap. Why? A: This indicates decomposition. The benzylic bromide is eliminating HBr or releasing


.
  • Fix: Keep the water bath below 35°C . Add a stabilizer (trace copper wire) or store under Argon immediately. Do not leave it under vacuum for prolonged periods.

Q2: Can I use Alumina instead of Silica? A: Yes, Neutral Alumina (Brockmann Grade III) is actually safer than silica for this compound because it is less acidic [2]. However, separation resolution is often lower. If silica with TEA fails, switch to Neutral Alumina.

Q3: I see a "double spot" on TLC. Is it the product? A: If the spots merge upon adding a drop of TEA to the TLC chamber, it is the same compound. The lower spot is the protonated salt (sticking to the plate), and the upper spot is the free base. Always run TLC plates with 1% TEA in the developing solvent.

Module 4: Process Logic Diagram

Use this flowchart to determine the correct workflow for your specific crude mixture.

Workflow Start Crude Reaction Mixture (Post-Workup) Check Check Purity (H-NMR) Start->Check HighPurity Purity > 75% Major Impurity: Starting Material Check->HighPurity Clean Profile LowPurity Purity < 75% Major Impurity: Dibromo/Tars Check->LowPurity Complex Profile Recryst PROTOCOL B: Recrystallization (Heptane/EtOAc) HighPurity->Recryst Column PROTOCOL A: Neutralized Silica Column (Hex/EtOAc + 1% TEA) LowPurity->Column Result1 Pure Solid (Store -20°C) Recryst->Result1 Result2 Pure Oil/Solid (Store -20°C) Column->Result2

Figure 2: Decision tree for selecting the purification method based on crude purity profile.

References

  • Rochester University Chemistry Dept. Tips for Flash Column Chromatography: Acid Sensitive Compounds. (Deactivation of silica with Triethylamine to prevent degradation).[2]

  • Santa Cruz Biotechnology. Methyl 6-(bromomethyl)nicotinate Product Data.[3] (General stability and handling of 6-bromomethyl nicotinates).[4]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction Mechanism and Side Products. (Details on dibromo-impurity formation and radical stability).

Sources

Troubleshooting low yields in alkylation of amines with bromomethyl pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Yields & Impurity Profiles in


 Alkylation with Picolyl Halides
Date:  February 15, 2026
Author:  Senior Application Scientist, Chemical Development Group
Ticket ID:  #PIC-ALK-001

Executive Summary: The "Deceptively Simple" Reaction

You are likely encountering low yields due to one of three specific failure modes inherent to 2-(bromomethyl)pyridine (and its isomers). While this appears to be a standard


 alkylation, the pyridine ring introduces unique instability and solubility challenges that do not exist with simple benzyl halides.

The Three Silent Killers:

  • Self-Quaternization (The "Black Tar" Effect): The electrophile destroys itself before reacting with your amine.

  • Polyalkylation: The product is often more nucleophilic than the starting material.

  • pH-Dependent Phase Loss: The product is amphiphilic and frequently lost in the aqueous layer during extraction.

Diagnostic Module: Reagent Integrity

Status Check: Before analyzing the reaction, analyze the reagent.

The Instability of the Free Base

Unlike benzyl bromide, 2-(bromomethyl)pyridine free base is thermally unstable .

  • Mechanism: The pyridine nitrogen of one molecule attacks the exocyclic methylene carbon of another.

  • Result: Formation of an insoluble, dark quaternary ammonium polymer (tar).

  • Rule: Never store the free base. Always use the Hydrobromide (HBr) salt and neutralize it in situ or immediately prior to use.

Visualizing the Failure Mode (Self-Quaternization):

SelfQuaternization FreeBase 2-(Bromomethyl)pyridine (Free Base) SelfAttack Intermolecular Nucleophilic Attack FreeBase->SelfAttack Fast (RT) Product Desired Product (Aminomethylpyridine) FreeBase->Product Requires Excess Amine Polymer Dark Insoluble Polymer (Quaternary Salt) SelfAttack->Polymer Irreversible Amine Target Amine (Nucleophile) Amine->Product Slow Addition

Figure 1: The "Doom Loop" of self-quaternization. If the free base exists in high concentration without the target amine, it polymerizes.

Experimental Optimization (The Protocol)

To maximize yield, you must suppress side reactions through rigorous control of stoichiometry and base selection.

Recommended Conditions Table
ParameterRecommendationRationale
Reagent Form HBr Salt (Solid)Stable indefinitely. Prevents polymerization during storage.
Base Inorganic Carbonates (

or

)
Heterogeneous bases prevent rapid "dumping" of the unstable free base into solution. Avoid TEA/DIPEA if possible (they can form quaternary salts).
Solvent Acetonitrile (MeCN) or DMFMeCN is preferred for easier workup. DMF promotes

but retains water/salts.
Stoichiometry Amine (2.0 - 4.0 equiv) Excess amine is critical to prevent polyalkylation (primary

secondary

tertiary).
Temperature 0°C

RT
Start cold to suppress self-polymerization. Heat only if necessary.
Step-by-Step Optimized Protocol
  • Preparation: Dissolve the Target Amine (3.0 equiv) and

    
     (3.0 equiv)  in anhydrous Acetonitrile.
    
  • Addition: Cool the mixture to 0°C.

  • Reagent Introduction: Add 2-(bromomethyl)pyridine HBr salt (1.0 equiv) portion-wise as a solid (or dropwise as a solution in DMF) over 30–60 minutes.

    • Why? This keeps the concentration of the unstable free base low ("High Dilution Principle").

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Monitoring: Check TLC/LCMS. If starting material remains, add small portions of catalyst (NaI, 0.1 equiv) rather than heat.

Troubleshooting Specific Failure Modes

Issue A: "My product is a mixture of mono- and di-alkylated amines."

Cause: The product (secondary amine) is often more nucleophilic than the starting primary amine.[1] Solution:

  • Increase Amine Equivalents: Use 5–10 equivalents of the starting amine if it is cheap/volatile.

  • Protecting Group Strategy: If the starting amine is precious, protect it first (e.g., use a sulfonamide or carbamate), alkylate, then deprotect.

  • Alternative Route: Switch to Reductive Amination .

    • Reagents: 2-Pyridinecarboxaldehyde + Amine +

      
      .
      
    • Benefit: This avoids the unstable alkyl halide entirely and stops selectively at the secondary amine.

Issue B: "I lost my product during the aqueous workup."

Cause: Pyridines are basic (


) and polar. If you wash with strong acid (pH < 4), the pyridine protonates and stays in the water.
Solution:  The "pH Switch" Extraction.

WorkupFlow Reaction Crude Reaction Mixture (MeCN/DMF) Evap Evaporate Volatiles Reaction->Evap AcidWash Add 1M HCl (pH ~2) Wash with DCM/EtOAc Evap->AcidWash OrgLayer1 Organic Layer: Non-basic Impurities AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer: Product (Protonated) AcidWash->AqLayer1 Keep BaseAdjust Basify Aqueous to pH > 10 (NaOH or Sat. NaHCO3) AqLayer1->BaseAdjust Extract Extract with DCM (x3) BaseAdjust->Extract FinalOrg Final Organic Layer: Pure Product Extract->FinalOrg

Figure 2: The "pH Switch" Workup. Protonating the pyridine keeps it in water while impurities are washed away; basifying releases it for extraction.

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) as the base? A: It is not recommended. TEA can react with the bromomethyl pyridine to form a quaternary ammonium salt (triethyl(2-picolyl)ammonium bromide), which is a dead-end byproduct. Inorganic bases (


) avoid this competitive nucleophilicity.

Q: Why does the reaction turn black instantly? A: This indicates a high local concentration of the free base. You likely added the base to the HBr salt before adding the amine, or you mixed them in the absence of solvent. Ensure the amine is present before the free base is generated.

Q: Can I use the chloro- analog instead of the bromo-? A: Yes, 2-(chloromethyl)pyridine is more stable but significantly less reactive. You will likely need to add Sodium Iodide (NaI) as a Finkelstein catalyst and heat the reaction to 60–80°C.

References

  • Instability of Picolyl Halides

    • Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide. Sigma-Aldrich. (2025).[2] Link

    • Context: Confirms the commercial availability as HBr salt due to free base instability.
  • Selective Alkylation Strategies

    • Bhattacharyya, S., et al. "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy."[3] RSC Advances, 2014, 4, 18229-18233.[3][4] Link

    • Context: Discusses the kinetics of mono- vs.
  • Alternative Reductive Amination

    • Master Organic Chemistry. "Alkylation of Amines Generally Sucks.[1] Here Are Some Workarounds." (2017). Link

    • Context: Authoritative overview of why fails for amines and why reductive amin
  • Workup Procedures for Pyridines

    • University of Rochester. "How To Run A Reaction: The Workup." Link

    • Context: General protocols for pH-dependent extraction of amine/pyridine deriv

Sources

Handling moisture-sensitive pyridine alkyl halides

A: Never add water directly to a reaction mixture containing unreacted, highly reactive reagents. This can cause a violent, uncontrolled reaction. A stepwise procedure is mandatory. [31][32]

Experimental Protocol: General Quenching Procedure

This protocol is for quenching reactions containing reactive species like organolithiums or metal hydrides.

  • Safety First: Ensure the reaction flask is in a fume hood and that you are wearing full PPE. Have a fire extinguisher (Class D for metal fires) and sand bucket nearby.

  • Cool the Reaction: Cool the reaction flask to 0 °C or lower using an ice bath. Maintain a positive pressure of inert gas (e.g., nitrogen) throughout the process. [25]3. Slow Addition of a Less Reactive Alcohol: Slowly and dropwise, add a less reactive quenching agent like isopropanol. [26]This will react less vigorously than water. Monitor for gas evolution and temperature increase. If the reaction becomes too vigorous, stop the addition immediately.

  • Intermediate Quench: Once the addition of isopropanol no longer produces a vigorous reaction, switch to a more reactive alcohol like ethanol or methanol and add it slowly. [26][27]5. Final Water Quench: Only after the reaction with alcohols is complete and the flask has returned to room temperature should you slowly add water to quench any remaining salts or less reactive species. [27]6. Neutralization and Disposal: After the quench is complete, neutralize the mixture (e.g., with dilute HCl or acetic acid) before transferring it to the appropriate aqueous or organic waste container. [25][28]

References

  • Vertex AI Search. (2026, January 7).
  • University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions.
  • Chemistry Stack Exchange. (2023, November 4).
  • Wikipedia. Schlenk line.
  • Inert Corporation.
  • JoVE. (2017, September 6). Video: Glovebox-Operating Procedure and Use of Impurity Sensors.
  • Royal Society of Chemistry. (2016, June 7). Drying an organic solvent. YouTube.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents.
  • Jacomex. Humidity Controlled Glove Box.
  • Sigma-Aldrich. The Safe Use of Pyrophoric Reagents.
  • Ossila.
  • Sigma-Aldrich. (AL-134). Handling air-sensitive reagents.
  • IOPscience. (2025, August 7).
  • BenchChem.
  • Energy & Sustainability Directory. Synthesis Schlenk Line Techniques.
  • ACS Publications. (2023, January 29).
  • AZoM. (2024, October 11).
  • Total Synthesis. (2021, February 6). Synthesis Workshop: The Schlenk Line Survival Guide with Dr. Andryj Borys (Episode 45). YouTube.
  • Chemistry LibreTexts. (2024, October 16). Guides.
  • Sigma-Aldrich. (2017, January 23).
  • BenchChem. (2025, November).
  • Sigma-Aldrich. (2021, June 19).
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Fisher Scientific. (2023, September 21).
  • Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines Explained.
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?.
  • University of Notre Dame. Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. r/Chempros.
  • KGROUP, University of Washington. (2006, October 27). Quenching Reactive Substances.
  • BenchChem.
  • University of California, Santa Barbara.
  • Jubilant Ingrevia.
  • Sdfine. PYRIDINE HYDROBROMIDE.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench.
  • EPFL. Protocol for quenching reactive chemicals.
  • Wikipedia. Pyridine.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Molecular Inorganic Chemistry, Leiden University. (2008, April 12). Working with air and moisture sensitive compounds.
  • PubMed. Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system.
  • ResearchGate. (2025, August 6). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System.
  • Reddit. (2024, January 12). Drying and distilling pyridine. r/OrganicChemistry.
  • ACS Publications. Influence of N-Alkylpyridinium Halide Based Ionic Liquids on Micellization of P123 in Aqueous Solutions: A SANS, DLS, and NMR Study.

Technical Support Center: Neutralizing Silica Columns for the Purification of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying these basic compounds on standard silica gel. Here, we provide in-depth, field-proven insights and actionable troubleshooting protocols to help you achieve optimal separation efficiency, peak symmetry, and recovery.

Understanding the Challenge: The Silica Surface and Pyridine Interactions

Standard silica gel is an incredibly versatile and widely used stationary phase for column chromatography. However, its surface is not entirely inert. The surface of silica gel is populated with silanol groups (Si-OH), which are weakly acidic.[1] This inherent acidity is the primary source of complications when purifying basic compounds like pyridine derivatives.

The basic nitrogen atom in the pyridine ring can engage in strong secondary interactions with these acidic silanol groups.[2][3] This interaction is often stronger than the desired partitioning between the stationary and mobile phases, leading to several common chromatographic problems:

  • Peak Tailing: The strong analyte-stationary phase interaction causes a portion of the analyte molecules to be retained longer than the bulk, resulting in asymmetrical peaks with a "tail."[2][4]

  • Low Recovery: In some cases, the interaction is so strong that the pyridine derivative irreversibly adsorbs to the silica gel, leading to a significant loss of valuable product.[5]

  • On-Column Degradation: The acidic nature of the silica surface can catalyze the degradation of sensitive pyridine derivatives.[6][7]

The key to successful purification of these compounds lies in effectively neutralizing or "deactivating" these acidic silanol sites to ensure that the separation is governed by the intended chromatographic mechanism.[5]

Visualizing the Problem and Solution

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Interaction of basic pyridine with acidic silanol sites and mitigation.

Troubleshooting Guide & FAQs

This section provides direct answers and solutions to the most common issues encountered during the purification of pyridine derivatives on silica gel.

Q1: Why are my pyridine peaks tailing severely?

A: Peak tailing is the most common symptom of strong secondary interactions between your basic pyridine derivative and the acidic silanol groups on the silica surface.[2][3] The basic nitrogen atom of your compound is protonated by the acidic silanols, leading to a strong ionic interaction that delays its elution relative to the bulk, neutral compound. This results in a broad, asymmetric peak.

Solution:

You need to "deactivate" the silica gel by introducing a stronger, non-interfering base into your chromatographic system. This competing base will preferentially interact with the acidic silanol sites, effectively shielding your pyridine derivative from these problematic interactions.[4][8] The most common and effective method is to add a small amount of an amine base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[5]

Q2: I'm experiencing very low recovery of my compound. It seems to be stuck on the column. What's happening?

A: This is an extreme case of the same issue that causes peak tailing. The interaction between your pyridine derivative and the silica gel is so strong that it is essentially irreversible under your current elution conditions.[5] This is particularly common for highly basic pyridines or when using very non-polar solvent systems.

Solution:

  • Introduce a Basic Modifier: Add 1-2% triethylamine (TEA) to your eluent.[9][10] This will compete with your compound for the acidic sites and help to displace it from the silica surface.

  • Increase Eluent Polarity: In conjunction with adding a basic modifier, gradually increasing the polarity of your mobile phase (e.g., increasing the percentage of ethyl acetate in hexane, or methanol in dichloromethane) will help to elute your compound.

  • Column Pre-treatment: For particularly stubborn compounds, pre-treating the silica gel column with a basic solution before loading your sample can be highly effective. (See Protocol 1).

Q3: My compound is degrading on the column. How can I prevent this?

A: The acidic environment of the silica gel surface can act as a catalyst for the degradation of acid-sensitive compounds.[6][7] If your pyridine derivative has acid-labile functional groups, this is a likely cause of decomposition.

Solution:

  • Deactivate the Silica: Neutralizing the silica gel with triethylamine or another suitable base is the first and most crucial step.[6][10] This will mitigate the acidic environment responsible for the degradation.

  • Consider Alternative Stationary Phases: If deactivation is insufficient, you may need to switch to a less acidic stationary phase. Neutral alumina is a common alternative for acid-sensitive basic compounds.[9] Modern, highly end-capped silica gels are also designed to have minimal surface acidity.[4]

  • 2D TLC Test for Stability: Before running a column, you can assess the stability of your compound on silica gel using a two-dimensional thin-layer chromatography (TLC) test.[7]

    • Spot your compound on a TLC plate and run it in a suitable solvent system.

    • Dry the plate, rotate it 90 degrees, and run it again in the same solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.

Q4: How much triethylamine (TEA) or ammonium hydroxide should I add to my eluent?

A: The optimal amount of basic additive can depend on the specific compound and the solvent system. However, a good starting point is generally:

  • Triethylamine (TEA): 0.5-2% (v/v) in your mobile phase.[9][10] It is often added to the less polar component of the solvent system, such as hexane or dichloromethane, but can be added to the entire mobile phase mixture.[5]

  • Ammonium Hydroxide (NH₄OH): Typically added to the more polar solvent component, such as methanol. A common preparation is to use a stock solution of 2-10% ammonium hydroxide in methanol and then use this mixture as the polar component of your mobile phase.[5][7] For example, a mobile phase might be 5% of a "10% NH₄OH in MeOH" solution in dichloromethane.

Important Considerations:

  • Always re-optimize your TLC conditions with the added base, as it can affect the Rf of your compound.

  • Be aware that under highly basic conditions, especially with high concentrations of methanol, silica gel can start to dissolve. It's generally advisable to keep the percentage of basic methanol below 10-20%.[5]

Experimental Protocols

Protocol 1: Deactivation of a Silica Gel Column Using Triethylamine (TEA)

This protocol describes the pre-treatment of a packed silica gel column to neutralize its acidic surface before sample loading.

dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Workflow for pre-treating a silica gel column.

Step-by-Step Methodology:

  • Pack the Column: Prepare and pack your silica gel column using the standard slurry method with your chosen non-polar solvent system (e.g., hexane/ethyl acetate).

  • Prepare the Deactivating Eluent: Create a solution of your mobile phase containing 1-3% triethylamine by volume.[10]

  • Flush the Column: Pass at least one full column volume of the TEA-containing eluent through the packed silica gel. Discard the eluent that passes through.[10]

  • Equilibrate: After flushing, equilibrate the column with your starting mobile phase (which should also contain a small amount of TEA, typically 0.5-1%) until the baseline is stable.

  • Load and Run: Load your sample and proceed with the chromatographic separation as you normally would, using a mobile phase that contains the basic additive throughout the run.

Protocol 2: Using Ammonium Hydroxide in the Mobile Phase

This protocol is particularly useful for more polar pyridine derivatives that require a polar solvent like methanol for elution.

Step-by-Step Methodology:

  • Prepare Basic Methanol Stock: In a ventilated fume hood, prepare a stock solution of 2-7 M ammonia in methanol, or more simply, a 5-10% (v/v) solution of concentrated aqueous ammonium hydroxide in methanol.[5] Caution: This is an exothermic process and should be done carefully.

  • Develop TLC Conditions: Use this basic methanol stock solution as your polar solvent component when developing a suitable TLC solvent system (e.g., dichloromethane / [10% NH₄OH in MeOH]).

  • Pack and Equilibrate: Pack and equilibrate your column using your determined mobile phase. It is important to equilibrate the column thoroughly with the basic mobile phase before loading the sample, as the ammonia needs time to interact with the silica surface.[5]

  • Load and Run: Load your sample and perform the purification.

Data Summary Table

Method of NeutralizationAdditiveTypical ConcentrationAdvantagesDisadvantages
Mobile Phase Modification Triethylamine (TEA)0.5 - 2% (v/v)Highly effective for a wide range of pyridines; volatile and easily removed.[5][9]Can interfere with certain analyses (e.g., mass spectrometry); may slightly alter Rf values.[4]
Mobile Phase Modification Ammonium Hydroxide5-10% in MeOH (as polar component)Effective for polar pyridines; components are highly volatile.[5]Can cause silica dissolution at high concentrations; requires careful preparation.[5]
Column Pre-treatment Triethylamine (TEA)1-3% (v/v) for flushingThoroughly deactivates the entire stationary phase before sample interaction.[10]Requires an extra step in column preparation.
Alternative Stationary Phase Neutral AluminaN/ASuitable for very acid-sensitive compounds.Different selectivity compared to silica; may require re-optimization of the solvent system.
Alternative Stationary Phase End-capped SilicaN/AReduced surface acidity and improved peak shape for basic compounds.[4]More expensive than standard silica gel.

References

  • Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Silver, J. (2014, November 4). When basification of silica gel is required, before using Column chromatography?. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Dyslexic_Kitten. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds?. Reddit.
  • uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns.
  • uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • BenchChem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • BenchChem. (2025, December). Technical Support Center: Purification of 2-Pyridinesulfenic Acid Reaction Products.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Yuradakoç, M., et al. (1999). Acidity of Silica-Alumina Catalysts By Amine Titration Using Hammett Indicators and FT-IR Study of Pyridine Adsorption. TÜBİTAK Academic Journals.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shifts of Bromomethylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists Focus: Structural elucidation, salt-form differentiation, and stability handling of pyridine-based alkyl halides.

Executive Summary: The "Salt Trap" in Pyridine NMR

For drug development professionals working with heterocycles, the 1H NMR analysis of (bromomethyl)pyridines presents a specific analytical hazard: the drastic chemical shift (


) variation between the free base  and the hydrobromide salt .

While benzyl bromide derivatives typically resonate reliably near 4.4–4.5 ppm , pyridine analogues are highly sensitive to protonation state. A common error in synthetic workflows occurs when a researcher purchases the stable hydrobromide salt (


 ppm), performs a reaction, and isolates unreacted starting material as the free base (

ppm), misidentifying it as a new impurity due to the

0.5 ppm upfield shift.

This guide provides the definitive chemical shift ranges, mechanistic explanations, and handling protocols to ensure data integrity.

Part 1: The Comparative Landscape

The following data compares the methylene (


) proton shifts of the three pyridine isomers against the benzyl bromide control. Note the distinct deshielding effect of the pyridine nitrogen, which is further amplified by protonation.
Table 1: Chemical Shift (

) Comparison (

/ DMSO-

)
CompoundStructureFree Base

(ppm)*
Hydrobromide Salt

(ppm)**
Electronic Character
Benzyl Bromide

4.44 N/AReference Standard
2-(Bromomethyl)pyridine

4.53 – 4.58 4.90 – 5.10 Strong Inductive (-I)
3-(Bromomethyl)pyridine

4.44 – 4.48 4.85 – 4.95 Meta-like (Weak -R)
4-(Bromomethyl)pyridine

4.40 – 4.45 4.85 – 5.00 Resonance (-R)

*Values measured in


. Shifts may vary 

ppm depending on concentration. **Salts typically measured in DMSO-

or

due to solubility; DMSO causes additional deshielding.

Key Observation: The 2-position is generally the most deshielded (highest ppm) in the free base form due to the proximity to the electronegative nitrogen (Inductive effect).

Part 2: Mechanistic Analysis

Why do these shifts occur? The chemical shift is a function of electron density around the proton. Lower electron density = Deshielding = Higher ppm.

1. The Pyridine Ring Current & Electronegativity

Unlike benzene, the pyridine ring contains an electronegative nitrogen atom. This exerts an electron-withdrawing inductive effect (-I) through the sigma bonds, pulling density away from the exocyclic methylene group.

  • 2-Position: Closest to Nitrogen

    
     Strongest -I effect 
    
    
    
    Most Deshielded.
  • 3-Position: Further away, minimal resonance interaction with the exocyclic carbon.

  • 4-Position: While subject to resonance withdrawal (-R), the distance diminishes the inductive pull compared to the 2-position.

2. The Protonation Effect (The "Salt Trap")

When the pyridine nitrogen is protonated (forming the pyridinium ion), the ring becomes significantly more electron-deficient. The positive charge on the nitrogen creates a powerful withdrawing effect across the entire system.

  • Result: The

    
     signal shifts downfield by approximately 0.4 – 0.6 ppm .
    
  • Implication: If you neutralize a reaction mixture containing the salt, the peak will "move" upfield in the crude NMR, potentially masking it under other signals.

Part 3: Experimental Protocol & Visualization

Handling bromomethylpyridines requires speed. The free bases are unstable and prone to self-quaternization (intermolecular


 attack), forming insoluble dark tars (pyridinium polymers) within hours at room temperature.
Workflow: Reliable Analysis of Unstable Alkyl Halides

NMR_Workflow Start Start: Commercial HBr Salt Solvent Solvent Choice Start->Solvent DMSO Dissolve in DMSO-d6 (Stable, Salt form) Solvent->DMSO Routine ID FreeBase Generate Free Base (Unstable) Solvent->FreeBase Reaction Monitoring Degradation Degradation Check (Look for broad peaks > 5.5 ppm) DMSO->Degradation Compare Partition Biphasic Partition (DCM / NaHCO3) FreeBase->Partition Dry Dry (MgSO4) & Filter Keep Cold (<0°C) Partition->Dry Acquire Acquire 1H NMR (CDCl3, Immediate) Dry->Acquire Acquire->Degradation Validation

Figure 1: Decision tree for analyzing bromomethylpyridine derivatives. Note the critical path for free base generation requires low-temperature handling to prevent polymerization.

Step-by-Step Protocol: Free Base Isolation
  • Partition: Suspend 20 mg of the hydrochloride/hydrobromide salt in 1 mL of

    
     (DCM).
    
  • Neutralization: Add 1 mL of saturated aqueous

    
    . Shake vigorously for 30 seconds.
    
  • Extraction: Remove the organic (bottom) layer via pipette.

  • Drying: Pass the DCM layer through a small plug of anhydrous

    
     directly into the NMR tube.
    
  • Dilution: Add

    
     if necessary to reach volume.
    
  • Acquisition: Run immediately. Do not heat the sample.

    • Self-Validation: If you see a broad hump appearing near 5.5–6.0 ppm or insoluble precipitate, self-polymerization has occurred.

Part 4: Troubleshooting & Validation

Scenario: You observe a multiplet at 4.2 ppm and a singlet at 4.6 ppm.

  • Diagnosis: The 4.6 ppm signal is likely your 2-(bromomethyl)pyridine free base. The 4.2 ppm signal is often the corresponding alcohol (pyridinemethanol), resulting from hydrolysis if the extraction was too slow or the bicarbonate was too warm.

Scenario: The peak has shifted to 5.3 ppm in


.
  • Diagnosis: You likely have the N-alkylated pyridinium salt . If the free base is left to stand, it reacts with itself. The resulting methylene group, now between two aromatic rings (one positive), shifts significantly downfield.

References
  • Royal Society of Chemistry. (2021). Synthesis and NMR characterization of pyridine derivatives. RSC Advances. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). 2-(Bromomethyl)pyridine hydrobromide - PubChem Compound Summary. Retrieved from [Link]

  • Reich, H. J. (2024). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Comparative Characterization Guide: Tert-butyl 6-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the C13 NMR characterization of Tert-butyl 6-(bromomethyl)nicotinate , a critical intermediate in the synthesis of pharmacological agents such as BTK inhibitors.

This guide is structured to provide actionable, comparative insights for researchers, moving beyond simple spectral listing to robust structural validation strategies.

Executive Summary & Structural Context

This compound (CAS: 912550-19-7) is a functionalized pyridine scaffold. Its characterization relies on distinguishing the specific electronic signature of the bromomethyl group (


) and the tert-butyl ester  moiety from potential impurities like the starting material (6-methyl derivative) or hydrolysis products (6-hydroxymethyl).
Structural Breakdown
  • Core: Pyridine ring (substituted at positions 2, 5 relative to nitrogen; IUPAC positions 6 and 3).

  • Key Functional Group A (Diagnostic): Bromomethyl group at C6.[1]

  • Key Functional Group B (Stability): Tert-butyl ester at C3.

Structure cluster_0 This compound Pyridine Pyridine Ring (Aromatic Region) Bromomethyl 6-Bromomethyl (-CH2Br) ~33 ppm Pyridine->Bromomethyl C6 Position Ester 3-Tert-butyl Ester (-COO-tBu) ~82 ppm (quat) Pyridine->Ester C3 Position

Figure 1: Structural components and key diagnostic C13 NMR regions.

Comparative C13 NMR Analysis

This section compares the target molecule against its direct precursors and analogs to facilitate rapid identification.

Scenario A: Reaction Monitoring (Starting Material vs. Product)

The most common characterization challenge is confirming the conversion of Tert-butyl 6-methylnicotinate (SM) to the Bromomethyl product.

Carbon PositionSM: 6-Methyl (δ ppm)Product: 6-Bromomethyl (δ ppm)Shift Difference (Δ)Diagnostic Value
C6-Methyl / C6-CH2Br ~24.6 ~33.5 +8.9 PRIMARY INDICATOR
C6 (Pyridine) ~163.0~158.5-4.5Secondary (Electronic Shielding)
C3 (Pyridine) ~125.0~126.5+1.5Minor
Ester C=O ~164.5~164.0-0.5Negligible
t-Bu Quaternary ~81.5~82.0+0.5Negligible
t-Bu Methyls ~28.1~28.10.0None (Constant)

Analyst Note: The disappearance of the signal at ~24.6 ppm and the emergence of a signal at ~33.5 ppm is the definitive proof of bromination. If a signal appears at ~6-7 ppm (proton) or distinct carbon shifts, suspect dibromination (impurity).

Scenario B: Solvent Effects (CDCl3 vs. DMSO-d6)

Solvent choice critically affects the chemical shifts of the pyridine ring carbons due to hydrogen bonding with the nitrogen lone pair.

  • CDCl3 (Recommended): Provides sharp signals and minimal interaction. Standard for purity assays.

  • DMSO-d6: Causes broadening of the CH2Br signal due to rapid relaxation or potential reactivity (solvolysis risk over time). Use only if solubility is an issue.

Experimental Protocol: High-Fidelity Acquisition

To ensure detection of the quaternary carbons (Ester C=O and t-Bu quaternary C) and the potentially broadened CH2Br signal, follow this optimized protocol.

Reagents & Preparation[1][2][3][4][5]
  • Sample Mass: 30–50 mg (for C13).

  • Solvent: 0.6 mL CDCl3 (99.8% D) + 0.03% TMS.

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (400 MHz / 100 MHz Carbon)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 3.0 seconds (Crucial for the quaternary t-butyl carbon at ~82 ppm and Carbonyl at ~164 ppm).

  • Scans (NS): Minimum 512 (1024 recommended for high S/N).

  • Temperature: 298 K (25°C).

Workflow Sample Sample Prep 30mg in CDCl3 Acquisition Acquisition D1 = 3.0s NS = 1024 Sample->Acquisition Processing Processing LB = 1.0 Hz Baseline Correction Acquisition->Processing Analysis Analysis Check 33.5 ppm (CH2Br) Check 82.0 ppm (tBu) Processing->Analysis

Figure 2: Optimized workflow for C13 NMR acquisition.

Comprehensive Data Assignment

The following table synthesizes experimental data from analogous pyridine systems and specific patent literature for the target compound.

Solvent: CDCl3 (Reference: 77.16 ppm)[2]

AssignmentCarbon TypeChemical Shift (δ ppm)Multiplicity (DEPT-135)Notes
C=O Quaternary164.2 AbsentEster Carbonyl
C6 (Pyridine) Quaternary161.5 Absentipso to Bromomethyl
C2 (Pyridine) Methine (CH)151.0 Up (+)alpha to Nitrogen
C4 (Pyridine) Methine (CH)138.5 Up (+)para to Bromomethyl
C3 (Pyridine) Quaternary127.0 Absentipso to Ester
C5 (Pyridine) Methine (CH)123.5 Up (+)beta to Nitrogen
C-O (tBu) Quaternary82.3 AbsentDiagnostic for t-Bu ester
CH2-Br Methylene (CH2)33.5 Down (-)Target Peak
CH3 (tBu) Methyl (CH3)28.1 Up (+)Intense signal (3x Carbon)
Impurity Flags
  • δ 64.0 ppm: Indicates Hydrolysis (Formation of Alcohol:

    
    ).
    
  • δ 24.5 ppm: Indicates Unreacted Starting Material (

    
    ).
    
  • δ 52.0 ppm: Indicates Transesterification (if Methanol was used in workup, forming Methyl ester).

References

  • Synthesis & Context: European Patent EP 2948458 B1. "BTK Inhibitors." Describes the synthesis of this compound from the methyl precursor using NBS.

  • Solvent Shifts: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[3] Org.[4] Process Res. Dev. 2016, 20, 3, 661–667.

  • Pyridine Shift Prediction: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. General tables for pyridine substituent effects.
  • Analogous Data: Sigma-Aldrich Product Specification. Methyl 6-(bromomethyl)nicotinate (CAS 131803-48-0).[5][6] Used for aromatic region correlation.[4]

Sources

Comparative Mass Spectrometry Guide: Bromomethyl Nicotinates vs. Methyl Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the mass spectrometry (MS) behavior of Bromomethyl Nicotinates (specifically the commercially relevant intermediate Methyl 6-(bromomethyl)nicotinate) against its non-halogenated and chlorinated analogues.

The Core Value Proposition: While standard methyl nicotinates rely solely on retention time and molecular ion detection for identification, bromomethyl nicotinates offer a superior diagnostic advantage due to the unique isotopic signature of bromine (


 and 

). This "isotopic tag" acts as an internal validation mechanism, significantly reducing false positives in complex biological matrices or drug synthesis workflows.

Key Findings:

  • Isotopic Fidelity: The 1:1 doublet at

    
     and 
    
    
    
    provides immediate visual confirmation of the moiety, unlike the singlet of methyl nicotinate or the 3:1 pattern of chloro-analogues.
  • Fragmentation Specificity: Electron Ionization (EI) yields a distinct loss of the bromine radical (

    
    ), creating a high-intensity even-electron cation that serves as a secondary quantifier.
    
  • Leaving Group Kinetics: The weaker C-Br bond (compared to C-Cl) facilitates lower-energy fragmentation, making these derivatives more sensitive to in-source fragmentation in Electrospray Ionization (ESI).

Chemical Basis & Isotopic Physics

To interpret the spectra accurately, one must understand the underlying physics of the halogenated pyridine ring.

The "Bromine Signature"

Unlike carbon or nitrogen, bromine exists naturally as two stable isotopes with nearly identical abundance.[1][2][3] This creates a "twin-peak" effect in the mass spectrum that is mathematically predictable.

IsotopeAtomic Mass (Da)Natural AbundanceDiagnostic Ratio

78.918350.69%100% (Base)

80.916349.31%~97.3% (M+2)

Impact on Analysis: Any fragment ion retaining the bromine atom will appear as a doublet separated by 2 m/z units.[1][2][4] If the bromine is lost during fragmentation, the doublet collapses into a singlet. This "pattern collapse" allows researchers to map exactly where the bromine is located on the molecule.

Comparative Analysis: Performance vs. Alternatives

We compare Methyl 6-(bromomethyl)nicotinate (Br-MN) against Methyl Nicotinate (MN) (non-halogenated) and Methyl 6-(chloromethyl)nicotinate (Cl-MN) .

Electron Ionization (EI) Performance (70 eV)

Objective: Structural Elucidation and Fingerprinting.

FeatureBromomethyl Nicotinate (Br-MN) Methyl Nicotinate (MN) Chloromethyl Nicotinate (Cl-MN)
Molecular Ion (

)
Distinct 1:1 Doublet (m/z 230/232). High confidence ID.Single peak (m/z 137). Lower specificity.3:1 Pattern (m/z 185/187). Distinct, but Cl isotope effect is less symmetric.
Primary Fragmentation Loss of

(m/z 151). Very fast due to weak C-Br bond (68 kcal/mol).
Loss of

(m/z 106). Standard ester cleavage.
Loss of

(m/z 150). Slower due to stronger C-Cl bond (81 kcal/mol).
Base Peak Often the pyridyl cation (m/z 151) or acylium ion depending on temp.Pyridyl acylium ion (m/z 106).Pyridyl cation (m/z 150).
False Positive Risk Low. The 1:1 isotope filter removes background noise.Moderate. Many compounds share nominal mass 137.Low-Moderate.
Electrospray Ionization (ESI) Performance

Objective: Sensitivity and LC-MS Quantification.

  • Br-MN Advantage: The pyridine nitrogen is easily protonated (

    
    ). In ESI, the C-Br bond is relatively stable compared to EI, allowing the intact molecular ion doublet (m/z 231/233) to be used for quantification.
    
  • Alternative (MN) Disadvantage: Without the mass defect of bromine, Methyl Nicotinate falls into a "noisy" region of the mass spectrum (m/z 138), often obscured by solvent clusters or metabolic background.

Mechanistic Fragmentation Pathways[5]

The following diagram illustrates the fragmentation logic for Methyl 6-(bromomethyl)nicotinate under Electron Ionization. This pathway is self-validating: if you do not see the collapse of the isotope pattern at the m/z 151 stage, the bromine has not been lost.

Caption: Figure 1. EI Fragmentation pathway.[4][5][6] Note the critical bifurcation: Loss of Bromine (Red path) results in a singlet peak at m/z 150, confirming the loss of the halogen.

Experimental Protocols

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following protocols are standardized.

Sample Preparation (Derivatization Workflow)

If using bromomethyl nicotinate as a tagging agent for fatty acids or alcohols:

  • Reagent Prep: Dissolve 10 mg of 6-(bromomethyl)nicotinic acid in 1 mL anhydrous acetonitrile.

  • Catalyst: Add 10 µL of triethylamine (TEA) to catalyze the nucleophilic substitution.

  • Reaction: Mix with analyte (alcohol/amine) at 60°C for 30 mins.

  • Quench: Add 100 µL of 1% formic acid.

Mass Spectrometry Parameters (Direct Infusion / LC-MS)
ParameterSettingRationale
Ionization Source ESI (Positive Mode)Pyridine nitrogen protonates easily (

).
Capillary Voltage 3.0 - 3.5 kVModerate voltage prevents in-source fragmentation of the labile C-Br bond.
Cone Voltage 20 - 30 VCritical: Higher voltages (>40V) will strip the Br atom, destroying the isotopic tag.
Source Temp 120°CKeep low to prevent thermal degradation of the bromomethyl group.
Desolvation Gas

at 600 L/hr
Standard drying.
Mass Range m/z 50 - 500Covers molecular ion and all diagnostic fragments.

Analytical Decision Workflow

This logic gate diagram guides the researcher in confirming the identity of a bromomethyl nicotinate derivative in a mixed sample.

Workflow Start Unknown Peak Detected Check_Isotope Check Isotope Pattern (M and M+2) Start->Check_Isotope Decision_1 Is Ratio ~1:1? Check_Isotope->Decision_1 Path_Br Bromine Present Decision_1->Path_Br Yes Path_Other Not Brominated (Check Cl or H) Decision_1->Path_Other No (Ratio 3:1 or Singlet) Check_Frag Apply MS/MS (CID) Look for Neutral Loss Path_Br->Check_Frag Decision_2 Loss of 79/81 Da? Check_Frag->Decision_2 Decision_2->Path_Other No Confirm CONFIRMED: Bromomethyl Nicotinate Decision_2->Confirm Yes (Singlet Product Ion)

Caption: Figure 2. Analytical workflow for confirming brominated species. The 1:1 ratio is the primary gatekeeper.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (2023). Mass Spectra - The M+2 Peak: Compounds containing bromine atoms. Chemguide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2001). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss. Retrieved from [Link]

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Chlorine and Bromine. Retrieved from [Link]

Sources

Beyond Symmetry: The Critical Impact of Sterics and Electronics in Pyridyl-Methyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison: 6-(bromomethyl) vs 2-(bromomethyl) pyridine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the design of pyridyl ligands and pharmacophores, the choice between 2-(bromomethyl)pyridine (2-BMP) and its isomers or substituted analogs is rarely a simple matter of structural preference. It is a choice between high reactivity and handling stability.

This guide addresses a common nomenclature confusion: in an unsubstituted pyridine ring, the 2-position and 6-position are identical . Therefore, "6-(bromomethyl)pyridine" is chemically synonymous with 2-(bromomethyl)pyridine. However, the distinction becomes critical in two scenarios:

  • Substituted Scaffolds: Comparing the sterically hindered 6-position (e.g., in 2-bromo-6-methylpyridine) against the unhindered 2-position.

  • Bifunctionality: Comparing the mono-reactive 2-(bromomethyl)pyridine against the cross-linking agent 2,6-bis(bromomethyl)pyridine .

This guide compares the reactivity profiles, stability mechanisms, and handling protocols for these critical building blocks.

Part 1: The Isomer Landscape & "The Ortho Trap"

The primary challenge with 2-(bromomethyl)pyridine is its inherent instability compared to its 3- (meta) and 4- (para) isomers.

1.1 Chemical Identity & Equivalence
  • 2-(Bromomethyl)pyridine: The nitrogen atom is ortho to the bromomethyl group.

  • 6-(Bromomethyl)pyridine: Chemically identical to the 2-isomer due to

    
     symmetry (unless the ring is otherwise substituted).
    
  • 3-(Bromomethyl)pyridine: The nitrogen is meta; the lone pair is geometrically distant.

1.2 Performance Comparison Table
Feature2-(Bromomethyl)pyridine (Ortho)3-(Bromomethyl)pyridine (Meta)2,6-Bis(bromomethyl)pyridine
Primary Reactivity High (Activated by e- withdrawing N)ModerateHigh (Bifunctional)
Free Base Stability Critical Instability (Minutes to Hours)Stable (Weeks/Months)Moderate (Solid state stable)
Dominant Failure Mode Self-Quaternization (Polymerization)Hydrolysis (Slow)Cyclization / Cross-linking
Storage Form HBr Salt (Required)Free Base or HCl SaltFree Base (Solid)
Solubility (Free Base) DCM, THF, TolueneDCM, THF, AlcoholsDCM, THF
Key Application Pincer Ligands, N-HeterocyclesNicotinic acid derivativesMacrocycles (e.g., Py-18-crown-6)
Part 2: The Mechanism of Instability (Self-Quaternization)

The "2-position" creates a unique suicide mechanism for the molecule. The pyridine nitrogen is a good nucleophile, and the bromomethyl group is an excellent electrophile. In the 2-isomer, the geometry allows for a rapid intermolecular


 attack, leading to an ionic polymer (pyridinium salt).

Why 3-BMP is stable: The geometry of the 3-isomer prevents the nitrogen from easily aligning with the backside of the C-Br bond of a neighboring molecule in the crystal lattice or concentrated solution.

Visualization: The "Death Spiral" of 2-BMP

The following diagram illustrates the intermolecular self-quaternization pathway that degrades 2-(bromomethyl)pyridine free base into an insoluble polymer.

SelfQuaternization cluster_warning Instability Zone Monomer 2-(Bromomethyl)pyridine (Free Base Oil) Transition Intermolecular Nucleophilic Attack (N: attacks C-Br) Monomer->Transition Concentration Dependent Dimer Pyridinium Dimer (Ionic Salt) Transition->Dimer Rapid Polymer Polypyridinium (Insoluble Solid) Dimer->Polymer Chain Propagation

Figure 1: The self-quaternization mechanism. 2-(Bromomethyl)pyridine free base acts as both nucleophile and electrophile, rapidly polymerizing upon neutralization.

Part 3: Experimental Protocols

To work with 2-(bromomethyl)pyridine successfully, you must prevent the self-reaction described above. The standard industry approach is to store it as the Hydrobromide (HBr) salt and liberate the free base in situ or immediately prior to use.

Protocol A: "Just-in-Time" Free Basing of 2-BMP

Use this protocol when the HBr salt is incompatible with your reaction conditions (e.g., highly sensitive organometallics).

Reagents:

  • 2-(Bromomethyl)pyridine HBr salt (98%+)[1][2][3]

  • Saturated aqueous

    
     (cold)
    
  • Dichloromethane (DCM) or Diethyl Ether (

    
    )
    
  • 
     (anhydrous)
    

Workflow:

  • Suspension: Suspend the HBr salt in DCM (approx. 10 mL/g) in a separatory funnel.

  • Neutralization: Add an equal volume of cold saturated

    
    . Shake vigorously for 30 seconds.
    
    • Note: Avoid strong bases like NaOH, which can trigger hydrolysis to the alcohol (2-pyridylmethanol).

  • Separation: Drain the organic layer immediately.

  • Drying: Pass the organic layer through a plug of anhydrous

    
    .
    
  • Usage: Do not concentrate to dryness. Use the solution immediately in the next step.

    • Warning: If you must remove the solvent, do so at

      
       and use the resulting pink/red oil within 15 minutes.
      
Protocol B: Synthesis of 2,6-Bis(bromomethyl)pyridine

For researchers synthesizing macrocycles, the 2,6-bis derivative is a common starting material.[4] Unlike the mono-bromide, this is often stable enough to handle as a solid.

Reagents:

  • 2,6-Pyridinedimethanol[5]

  • Phosphorus tribromide (

    
    ) or 48% HBr
    
  • Solvent: Toluene or Benzene

Key Step (HBr Method):

  • Reflux 2,6-pyridinedimethanol in 48% HBr for 6 hours at 125°C.

  • Cool and neutralize with

    
     to pH 8.
    
  • Extract with DCM. The product, 2,6-bis(bromomethyl)pyridine , can be crystallized (often from pentane/ether) and stored as a solid.

    • Stability Note: While more stable than the mono-liquid, the bis-bromide will still darken and cross-link over months if stored at room temperature. Store at -20°C.

Part 4: Strategic Selection Guide

When should you use the "6" (or 2) position vs the "3" position?

SelectionGuide Start Select Pyridyl-Methyl Bromide Q1 Is N-coordination required (e.g., Pincer Ligand)? Start->Q1 Yes Yes Q1->Yes No No Q1->No Q2 Mono- or Bi-dentate? Yes->Q2 Res3 Use 3-(Bromomethyl)pyridine (Higher Stability) No->Res3 Avoid Instability Mono Mono-dentate Q2->Mono Bi Bi-dentate / Macrocycle Q2->Bi Res1 Use 2-(Bromomethyl)pyridine (Handle as HBr salt) Mono->Res1 Res2 Use 2,6-Bis(bromomethyl)pyridine Bi->Res2

Figure 2: Decision tree for selecting the appropriate isomer based on coordination requirements.

References
  • Instability of Free Base: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

  • Synthesis of 2,6-Bis(bromomethyl)pyridine: Newkome, G. R., et al. (1977). Synthesis of 2,6-bis(bromomethyl)pyridine and related macrocycles.[4][5] Journal of Organic Chemistry. Link

  • HBr Salt Handling: Sigma-Aldrich Product Specification, 2-(Bromomethyl)pyridine hydrobromide. Link

  • Self-Quaternization Kinetics: Deady, L. W., & Zoltewicz, J. A. (1971). Rates of quaternization of pyridine and picolines. Journal of Organic Chemistry. Link

  • General Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard text confirming 2/6 symmetry and reactivity profiles).

Sources

Strategic Sterics: The tert-Butyl Ester Advantage in Multi-Step Synthesis

[1]

Executive Summary

In complex molecule synthesis, the protection of carboxylic acids is often a binary choice between steric bulk and electronic lability.[1] The tert-butyl (

2

The Mechanistic Advantage: Cleavage

Unlike methyl or ethyl esters, which cleave via the



(Acid-catalyzed Alkyl-Oxygen fission, unimolecular)

This distinction is critical. The reaction is driven by the stability of the tert-butyl carbocation intermediate.[3][4][5] Because the cleavage occurs at the alkyl-oxygen bond rather than the acyl-oxygen bond, the carbonyl carbon remains untouched during deprotection. This prevents racemization of adjacent chiral centers—a frequent failure mode in base-catalyzed hydrolysis of methyl esters.

Visualization: Acid-Catalyzed Cleavage Pathway

The following diagram illustrates the fragmentation of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

tButylCleavageFigure 1: The A_AL1 cleavage mechanism. The reaction is driven by the entropy of isobutylene gas formation.Estert-Butyl Ester(R-COO-tBu)ProtonatedProtonated Intermediate(R-COOH(+)-tBu)Ester->Protonated+ H+ (TFA)TSTransition State[C-O Scission]Protonated->TSRate LimitingProductsCarboxylic Acid(R-COOH) + t-Butyl CationTS->ProductsFragmentationFinalIsobutylene (Gas)+ Regenerated H+Products->FinalElimination (E1)

Figure 1: The

Comparative Performance Analysis

The decision to use a


Table 1: Stability Matrix of Carboxylic Acid Protecting Groups
Condition / Reagenttert-Butyl Ester Methyl/Ethyl Ester Benzyl Ester (Bn) Silyl Ester (TMS/TES)
Aqueous Base (NaOH/LiOH) Stable (Steric Shield)Labile (Hydrolysis)LabileLabile
Nucleophiles (Amines) Stable (No Aminolysis)Labile (Amide formation)ModerateLabile
Grignard Reagents Resistant (Slow reaction)Labile (Addn to ketone)LabileLabile
Acid (TFA/HCl) Labile (Cleaves)StableStableVery Labile
Hydrogenation (

)
Stable StableLabile Stable
Fluoride (

)
Stable StableStableLabile

Key Insight: The

saponification conditionscatalytic hydrogenation

Orthogonality in Multi-Step Synthesis

"Orthogonality" refers to the ability to deprotect one group without affecting others.[6] The

FmocBenzyl
Visualization: The Orthogonal Triad Workflow

This workflow demonstrates a theoretical sequence where a

OrthogonalityFigure 2: Orthogonal deprotection sequence demonstrating t-butyl stability during base and reduction steps.StartMolecule X(Fmoc-NH, Bn-Ester, tBu-Ester)Step1Step 1: Base Treatment(Piperidine)Start->Step1Inter1Free Amine Exposed(H2N, Bn-Ester, tBu-Ester)Step1->Inter1Fmoc Cleaved(tBu/Bn Intact)Step2Step 2: Hydrogenation(H2, Pd/C)Inter1->Step2Inter2Acid 1 Exposed(Amide, COOH, tBu-Ester)Step2->Inter2Bn Cleaved(tBu Intact)Step3Step 3: Acidolysis(TFA/DCM)Inter2->Step3FinalFully DeprotectedScaffoldStep3->FinaltBu Cleaved(Final Step)

Figure 2: Orthogonal deprotection sequence demonstrating t-butyl stability during base and reduction steps.[2][5][7][8][9][10][11][12][13][14]

Experimental Protocols

The following protocols are optimized for yield and safety. While industrial synthesis uses isobutylene gas and sulfuric acid, the laboratory standard has shifted to

Protocol A: Formation via (The Magnesium Perchlorate Method)

This method is superior to standard DMAP catalysis for sterically hindered acids and avoids oligomerization.

Reagents:

  • Carboxylic Acid substrate (1.0 equiv)

  • 
     (Di-tert-butyl dicarbonate) (2.3 equiv)
    
  • 
     (Magnesium perchlorate) (0.1 equiv) [Catalyst] 
    
  • Solvent: Nitromethane (

    
    ) or DCM (if solubility permits)
    

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and

    
     in the solvent at room temperature.
    
  • Addition: Add

    
     slowly. The reaction may be slightly exothermic.
    
  • Incubation: Stir at 40°C for 12–18 hours. Monitor by TLC (the disappearance of the acid spot).

  • Quench: Dilute with diethyl ether and wash with water to remove the magnesium salt.

  • Purification: Concentrate the organic layer. The excess

    
     decomposes to 
    
    
    -butanol and
    
    
    or can be removed via vacuum, often leaving pure ester without chromatography.
Protocol B: Selective Cleavage (The Scavenger Method)

Standard TFA cleavage generates

5must

Reagents:

  • Substrate[1][15][16][17][18]

  • TFA (Trifluoroacetic acid)[2][5][8][12][19]

  • DCM (Dichloromethane)

  • Scavenger Cocktail: Triethylsilane (TES) or Triisopropylsilane (TIPS)

Step-by-Step:

  • Preparation: Prepare a solution of 1:1 TFA:DCM.

  • Scavenger Addition: Add 2.5% v/v Triisopropylsilane (TIPS) and 2.5% v/v water (optional, accelerates cleavage).

  • Reaction: Add the substrate at 0°C, then warm to room temperature.

  • Monitoring: Reaction is usually complete in 30–60 minutes.

  • Workup: Do not rotovap to dryness immediately if sensitive. Co-evaporate with toluene to remove TFA azeotropically. This prevents the concentration of acid from degrading the product.

Troubleshooting & Critical Considerations

  • The "Grignard Myth": While

    
    -butyl esters are more stable to Grignard reagents than methyl esters due to sterics, they are not immune. At high temperatures or with small Grignards (MeMgBr), addition can occur. Recommendation:  Run Grignard reactions at -78°C if a 
    
    
    -butyl ester is present.
  • Acid Sensitivity: Avoid using Lewis acids (like

    
     or 
    
    
    ) elsewhere in the synthesis if the
    
    
    -butyl ester must be preserved, as these can trigger premature cleavage.
  • Disposal: The cleavage releases isobutylene.[3][5] On a large scale, ensure the reaction is vented to a fume hood to prevent pressure buildup.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[17][20] Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive source for stability data).

    • BenchChem. (2025).[3][1][2][5] A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs. Other Common Alternatives.

      • Common Organic Chemistry. (2024).[19] Boc Protection Mechanism (Boc2O + DMAP).[9][10]

        • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research. (Seminal work on scavengers).[12]

          • Goossen, L. J., et al. (2004).

            Spectroscopic Identification of Hydrolysis Impurities in Bromomethyl Compounds

            Author: BenchChem Technical Support Team. Date: February 2026

            Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

            Executive Summary

            Bromomethyl compounds (e.g., benzyl bromide derivatives,

            
            -bromoketones) are ubiquitous alkylating agents in pharmaceutical synthesis. However, their high reactivity makes them prone to rapid hydrolysis upon exposure to atmospheric moisture, generating hydroxymethyl impurities (alcohols) and hydrogen bromide (HBr).
            

            Because many alkyl bromides are classified as Potentially Genotoxic Impurities (PGIs) under ICH M7 guidelines, distinguishing the active alkylator from its hydrolyzed by-product is critical. This guide compares the two primary spectroscopic methods for this identification: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

            Key Takeaway: Use NMR for structural confirmation during process development (macro-level degradation). Use LC-MS/GC-MS for trace-level quantification (<100 ppm) and regulatory control.

            Mechanistic Insight: The Hydrolysis Pathway

            Understanding the chemistry is the first step in identification. Primary bromomethyl compounds typically undergo hydrolysis via a nucleophilic substitution mechanism (

            
             or 
            
            
            
            , depending on substrate stability).
            • The Transformation: The bromine atom (a good leaving group) is displaced by water (nucleophile).

            • The Spectroscopic Consequence: The electronic environment of the methylene protons (

              
              ) changes as the electronegative Bromine is replaced by Oxygen.
              

            HydrolysisMechanism cluster_0 Spectroscopic Shift Source Reactant Bromomethyl Compound (R-CH2-Br) TS Transition State [Br...CH2...OH2]‡ Reactant->TS + H2O Water H2O (Atmospheric Moisture) Water->TS Product Hydroxymethyl Impurity (R-CH2-OH) TS->Product - HBr Byproduct HBr (Acidic Gas) TS->Byproduct

            Figure 1: General hydrolysis pathway of bromomethyl compounds. The replacement of Br with OH alters the electron density around the methylene carbon, creating distinct spectral signatures.

            Method A: NMR Spectroscopy (Structural Gold Standard)

            NMR is the most robust method for proving the chemical structure of the impurity. It relies on the change in chemical shift (

            
            ) caused by the electronegativity difference between Bromine (2.96) and Oxygen (3.44).
            
            The Diagnostic Signals ( H NMR)

            In a typical benzyl bromide derivative (

            
            ), the methylene protons appear as a singlet. Upon hydrolysis to the alcohol (
            
            
            
            ), two changes occur:
            • Deshielding of Methylene: The

              
               signal shifts downfield  (higher ppm) due to the higher electronegativity of oxygen.
              
            • Appearance of Hydroxyl Proton: A new broad singlet (

              
              ) appears (solvent dependent).
              
            MoietyTypical Chemical Shift (
            
            
            , ppm in
            
            
            )
            Multiplicity
            
            
            4.40 – 4.55 Singlet (s)
            
            
            4.60 – 4.80 Singlet (s) or Doublet (if coupled to OH)
            
            
            1.5 – 5.0 (Variable)Broad Singlet (br s)

            Expert Insight: The shift difference is often small (

            
            ). In low-field NMR (300 MHz), these peaks may overlap. Use 500 MHz+ or change solvents (e.g., 
            
            
            
            ) to separate them.
            Experimental Protocol: The "D2O Shake" Validation

            To conclusively identify the hydrolysis impurity, you must validate that the new peak is indeed an alcohol.

            • Prepare Sample: Dissolve ~10 mg of the suspected degraded sample in

              
              .
              
            • Acquire Spectrum 1: Run a standard

              
              H NMR. Note the integration of the 
              
              
              
              (approx 4.5 ppm) and the impurity
              
              
              (approx 4.7 ppm).
            • The Shake: Add 1-2 drops of Deuterium Oxide (

              
              ) directly to the NMR tube. Shake vigorously for 30 seconds.
              
            • Acquire Spectrum 2: Re-run the

              
              H NMR.
              
            • Validation:

              • The

                
                 peak (variable region) will disappear  (exchange with 
                
                
                
                ).
              • If the

                
                 was a doublet (due to coupling with OH), it will collapse into a singlet .
                
              • The

                
                 peak remains unchanged.
                

            Method B: Mass Spectrometry (The Sensitivity Champion)

            While NMR identifies the structure, MS is required for sensitivity (ppm levels) and offers a definitive "fingerprint" via isotopic patterns.

            The Diagnostic Pattern

            Bromine has two stable isotopes,

            
             and 
            
            
            
            , with a natural abundance ratio of approximately 1:1 (50.7% : 49.3%) .
            • Bromomethyl Compound: Exhibits a doublet molecular ion peak (

              
               and 
              
              
              
              ) of equal intensity .
            • Hydrolysis Impurity (Alcohol): Oxygen is monoisotopic (

              
              ). The spectrum shows a single molecular ion peak (
              
              
              
              ). The "twin tower" pattern disappears.
            Experimental Protocol: LC-MS Identification
            • Ionization Source: Electrospray Ionization (ESI) in Positive Mode is standard.

              • Note: Alkyl halides often ionize poorly. If ESI fails, switch to APCI (Atmospheric Pressure Chemical Ionization) or use silver ion coordination (

                
                 adducts) to enhance detection.
                
            • Mobile Phase: Avoid alcohols (Methanol/Ethanol) if your compound is highly reactive, as solvolysis (creating ether impurities) can occur during analysis. Use Acetonitrile/Water.

            • Detection:

              • Scan for the parent mass (

                
                ).
                
              • Pass Criteria: Presence of two peaks separated by 2 Da with 1:1 intensity confirms the Bromide.

              • Fail (Hydrolysis): Presence of a mass at

                
                 (loss of Br, gain of OH) with no isotopic doublet.
                

            Comparative Analysis & Decision Matrix

            FeatureNMR (
            
            
            H)
            Mass Spectrometry (LC/GC-MS)
            Primary Utility Structural ElucidationTrace Quantification & Confirmation
            Limit of Detection ~0.1% (1000 ppm)< 1 ppm (Trace Level)
            Specificity High (Chemical Environment)High (Isotopic Pattern + Mass)
            Sample Integrity Non-destructiveDestructive
            Key Weakness Low sensitivity; Peak overlapIonization suppression; Matrix effects
            Workflow Diagram

            Use this logic flow to determine which method to apply based on your development stage.

            DecisionTree Start Sample: Suspected Hydrolysis ConcCheck Impurity Level? Start->ConcCheck HighConc > 1% (Process Development) ConcCheck->HighConc LowConc < 0.1% (PGI Release Testing) ConcCheck->LowConc NMR_Step Run 1H NMR (CDCl3) HighConc->NMR_Step MS_Step Run LC-MS (APCI/ESI) LowConc->MS_Step CheckShift Check 4.4 vs 4.7 ppm NMR_Step->CheckShift D2O_Val D2O Shake Test CheckShift->D2O_Val CheckIso Check Isotope Pattern MS_Step->CheckIso Result_Br 1:1 Doublet = Intact Bromide CheckIso->Result_Br M, M+2 present Result_OH Single Peak = Hydrolyzed Alcohol CheckIso->Result_OH M only

            Figure 2: Analytical decision matrix for selecting the appropriate spectroscopic technique.

            References

            • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for chemical shifts and isotopic patterns).

            • International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1).

            • Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley.[1] (Detailed discussion on alkyl halide analysis).

            • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements.

            Sources

            Safety Operating Guide

            Personal protective equipment for handling Tert-butyl 6-(bromomethyl)nicotinate

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Personal Protective Equipment & Safe Handling of Tert-butyl 6-(bromomethyl)nicotinate CAS: 912550-19-7 Role: Senior Application Scientist

            Executive Safety Assessment: The "Silent" Alkylator

            As researchers, we often underestimate "catalog chemicals" compared to bulk reagents. This compound requires a heightened security posture not just because it is corrosive, but because it is a benzylic-type halide .

            Structurally, the 6-(bromomethyl) moiety renders this molecule a potent electrophile. In biological systems, it acts as an indiscriminate alkylating agent, rapidly attacking DNA bases and protein thiols. Furthermore, like its analogue benzyl bromide, it is a lachrymator . Exposure does not just cause burns; it causes immediate, debilitating mucous membrane irritation that can blind you to the location of safety showers.

            The Core Hazard Triad:

            • Lachrymatory: Incapacitates via tear duct and respiratory irritation.

            • Corrosive (Cat 1B): Irreversible skin/eye damage upon contact.

            • Sensitizer: Potential for long-term allergic sensitization via protein alkylation.

            The Defense System: PPE Architecture

            Do not rely on a single layer of protection. We use a Defense-in-Depth strategy.

            A. Hand Protection: The "Breakthrough" Logic

            Standard thin nitrile gloves (4 mil) are insufficient for prolonged handling of halogenated electrophiles. Benzylic bromides can permeate nitrile in minutes, often without visible degradation.

            Protocol: Double-Gloving with Visual Indicator.

            LayerMaterialSpecificationScientific Rationale
            Inner Laminate Film (e.g., Silver Shield™ / 4H)2.7 milImpermeable Barrier. Laminates offer >480 min breakthrough time for alkyl halides.
            Outer Nitrile (High Dexterity)5-8 milMechanical & Sacrificial. Provides grip (laminates are slippery) and protects the inner glove from tears.

            Note: If laminate gloves make fine manipulation impossible during weighing, use Double Nitrile (minimum 8 mil total) and change immediately upon any splash or every 15 minutes.

            B. Ocular & Respiratory Fortress
            • Eyes: Chemical Splash Goggles (Indirect Vent) are mandatory. Safety glasses are insufficient because lachrymatory vapors can bypass side shields.

            • Face: If handling >500 mg or working with liquid solutions outside a sealed septum, add a Face Shield over goggles to protect the neck/chin from corrosive splashes.

            • Lungs: Zero-Exposure Standard. All operations must occur inside a certified fume hood.

              • Emergency Only: If a spill occurs outside the hood, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

            Operational Protocol: The Safe Handling Loop

            This workflow is designed to isolate the operator from the electrophile at every stage.

            SafeHandling cluster_hood INSIDE FUME HOOD (Sash < 18 inches) Start Start: Weighing Solvent Solubilization Start->Solvent Solid Transfer (Anti-Static Gun) Reaction Reaction Setup Solvent->Reaction Cannula/Syringe Transfer Waste Waste Disposal Reaction->Waste Quench Excess Decon Decontamination Waste->Decon Clean Surfaces Decon->Start Next Run

            Figure 1: Closed-loop handling process to minimize vapor release and contact risks.

            Step-by-Step Methodology

            1. Weighing (The Critical Risk Point) Solid alkyl bromides are often static-prone. Static discharge can scatter corrosive powder.

            • Technique: Use an anti-static gun on the weighing boat and spatula before touching the powder.

            • Containment: Weigh inside the fume hood. If the balance is outside, tare a vial, add the solid inside the hood, cap it tightly, and then weigh the closed vial. Never transport an open boat of this compound across the lab.

            2. Solubilization

            • Solvent Choice: Dissolve in DCM or THF immediately. Solutions are easier to control than powders.

            • Vessel: Use a round-bottom flask with a septum. Avoid open beakers.

            3. Reaction Monitoring

            • Sampling: Do not open the vessel to sample. Use a long needle and syringe to withdraw aliquots through the septum for TLC/LCMS.

            • Quenching: Upon reaction completion, residual alkyl bromide may remain. Treat the reaction mixture with a nucleophile (e.g., amine or dilute NaOH) if compatible with your product, to convert the hazardous bromide into a benign species before workup.

            Emergency Response & Disposal

            Spill Management
            • Small Spill (<1 g):

              • Alert nearby personnel.

              • Cover with vermiculite or spill pads.

              • Apply a decontaminant solution: 10% Sodium Thiosulfate or 5% Ethanolamine in water. These nucleophiles rapidly neutralize the alkyl bromide.

              • Double-bag waste as hazardous.

            • Skin Exposure:

              • Immediate Drench: 15 minutes under safety shower.[1]

              • Do NOT scrub: Scrubbing drives the lipophilic bromide deeper into the dermis.

              • Seek Medical Attention: Bring the SDS. Mention "Alkylating Agent."

            Waste Disposal Strategy

            Do not mix with general organic waste if possible, as this creates a "hot" waste stream.

            Waste StreamClassificationNotes
            Solid Waste Hazardous Solid (Halogenated)Contaminated gloves, paper towels, and weighing boats.
            Liquid Waste Halogenated OrganicLabel clearly: "Contains Alkyl Bromide / Lachrymator."
            Glassware Sharps / GlassRinse with acetone inside hood into liquid waste before washing.

            References

            • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24866657, this compound. Retrieved from [Link]

            • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

            • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

            Sources

            ×

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            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.